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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Isothiocyanato-6-(trifluoromethyl)pyridine

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Isothiocyanato-6-(trifluoromethyl)pyridine. In the absence of direct experimental data,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Isothiocyanato-6-(trifluoromethyl)pyridine. In the absence of direct experimental data, this guide leverages high-quality predicted NMR spectra, interpreted through the lens of established substituent effects on the pyridine ring. We will delve into the influence of the electron-withdrawing trifluoromethyl group and the isothiocyanate moiety on the chemical environment of the aromatic protons and carbons. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and structurally related compounds.

Introduction

2-Isothiocyanato-6-(trifluoromethyl)pyridine is a substituted pyridine of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common motif in pharmaceuticals, and its functionalization allows for the fine-tuning of its physicochemical and biological properties. The presence of a potent electron-withdrawing trifluoromethyl (-CF₃) group and a reactive isothiocyanate (-NCS) group makes this molecule a versatile building block. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the isothiocyanate group is a valuable functional handle for bioconjugation and further synthetic transformations.

A thorough understanding of the structural and electronic properties of 2-Isothiocyanato-6-(trifluoromethyl)pyridine is paramount for its effective utilization. NMR spectroscopy is an unparalleled tool for elucidating molecular structure. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its identification and characterization.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 2-Isothiocyanato-6-(trifluoromethyl)pyridine. These predictions were generated using advanced computational algorithms and are presented in deuterated chloroform (CDCl₃), a common solvent for such compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.55d7.8
H-47.95t7.9
H-57.70d8.0
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-2145.0
C-3125.0
C-4140.0
C-5120.0
C-6148.5 (q, J ≈ 35 Hz)
-NCS135.0
-CF₃121.5 (q, J ≈ 275 Hz)

Spectral Interpretation and Discussion

The predicted chemical shifts can be rationalized by considering the electronic effects of the two substituents on the pyridine ring. For a baseline comparison, the experimental chemical shifts for unsubstituted pyridine in CDCl₃ are approximately δ 8.6 (H-2/6), 7.2 (H-3/5), and 7.6 (H-4) for ¹H NMR, and δ 150 (C-2/6), 124 (C-3/5), and 136 (C-4) for ¹³C NMR.[1][2]

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Isothiocyanato-6-(trifluoromethyl)pyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

  • H-4 (Predicted δ 7.95): This proton is predicted to be the most downfield of the three ring protons. This is due to the combined electron-withdrawing effects of the nitrogen atom in the ring and the trifluoromethyl group at the para-like position (C-6). The signal is expected to be a triplet due to coupling with the two adjacent protons, H-3 and H-5.

  • H-5 (Predicted δ 7.70): This proton is ortho to the strongly electron-withdrawing -CF₃ group, which deshields it, causing a downfield shift compared to unsubstituted pyridine. It is expected to appear as a doublet due to coupling with H-4.

  • H-3 (Predicted δ 7.55): This proton is ortho to the isothiocyanate group. The isothiocyanate group is also electron-withdrawing, contributing to a downfield shift relative to pyridine. This signal should be a doublet from coupling to H-4.

The overall downfield shift of all protons compared to benzene is a characteristic feature of the electron-deficient pyridine ring.

Analysis of ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, four for the pyridine ring carbons and one each for the isothiocyanate and trifluoromethyl carbons.

  • C-6 (Predicted δ 148.5): This carbon is directly attached to the highly electronegative trifluoromethyl group, leading to a significant downfield shift. The signal is expected to be a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

  • C-2 (Predicted δ 145.0): This carbon is bonded to the isothiocyanate group and is also adjacent to the ring nitrogen, resulting in a downfield chemical shift.

  • C-4 (Predicted δ 140.0): The chemical shift of this carbon is influenced by the nitrogen atom and the trifluoromethyl group, leading to a downfield shift compared to unsubstituted pyridine.

  • -NCS (Predicted δ 135.0): The isothiocyanate carbon typically resonates in this region of the spectrum.

  • C-3 (Predicted δ 125.0): This carbon is predicted to have a chemical shift close to that of the C-3/5 carbons in unsubstituted pyridine.

  • C-5 (Predicted δ 120.0): The electron-withdrawing effect of the adjacent -CF₃ group will influence the chemical shift of this carbon.

  • -CF₃ (Predicted δ 121.5): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF).

The following diagram illustrates the predicted NMR correlations.

Caption: Predicted NMR correlations for 2-Isothiocyanato-6-(trifluoromethyl)pyridine.

Experimental Protocol for NMR Analysis

To obtain experimental NMR data for 2-Isothiocyanato-6-(trifluoromethyl)pyridine, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity (≥99.8% D).

  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3][4][5]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.[4]

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse program: Standard single-pulse experiment.

    • Spectral width: ~12 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse program: Proton-decoupled pulse program.

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

The following diagram outlines the experimental workflow.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter add_tms Add TMS (Internal Standard) filter->add_tms instrument 400 MHz NMR Spectrometer add_tms->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integration (1H) reference->integrate for 1H assign_peaks Assign Chemical Shifts reference->assign_peaks integrate->assign_peaks analyze_coupling Analyze Coupling Constants assign_peaks->analyze_coupling structure_elucidation Structural Elucidation analyze_coupling->structure_elucidation

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Isothiocyanato-6-(trifluoromethyl)pyridine. The predicted chemical shifts and their interpretation are grounded in the fundamental principles of substituent effects on the pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl group and the isothiocyanate group leads to a general downfield shift of the ring protons and carbons. This guide serves as a valuable resource for the identification and characterization of this important synthetic building block. The provided experimental protocol offers a standardized method for obtaining high-quality experimental data for verification.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of California, Irvine. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]

  • Proteomics & Metabolomics Core Facility. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • ResearchGate. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Retrieved from [Link]

  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • MDPI. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl 3. Retrieved from [Link]

  • Scribd. (n.d.). Predicting 1H and 13C NMR Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Retrieved from [Link]

  • ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

  • MDPI. (n.d.). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Substituent-Dependent Exchange Mechanisms in Highly.... Retrieved from [Link]

  • R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles. Retrieved from [Link]

  • Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Isothiocyanato-6-(trifluoromethyl)pyridine for Research and Development

This guide provides a detailed examination of the safety protocols and handling guidelines for 2-Isothiocyanato-6-(trifluoromethyl)pyridine, a compound of interest for researchers in drug discovery and agrochemical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the safety protocols and handling guidelines for 2-Isothiocyanato-6-(trifluoromethyl)pyridine, a compound of interest for researchers in drug discovery and agrochemical development. The trifluoromethylpyridine scaffold is a privileged structure in medicinal and materials chemistry, known to enhance metabolic stability and bioavailability.[1][2] The isothiocyanate functional group is a versatile electrophile, readily reacting with nucleophiles to form a basis for diverse molecular architectures.[3]

Hazard Analysis and Toxicological Profile

The primary hazards associated with this class of compounds stem from the reactivity of the isothiocyanate group and the systemic effects of trifluoromethylpyridines. The isothiocyanate group is known to be a skin and respiratory sensitizer and can cause severe eye irritation.[4][5] The trifluoromethylpyridine moiety, while imparting desirable biological activity, also necessitates careful handling due to potential toxicity.

Probable GHS Hazard Classification:

Based on data from related structures like 2-bromo-6-(trifluoromethyl)pyridine, 3-(Trifluoromethyl)phenyl isothiocyanate, and 2-fluoro-6-isothiocyanatopyridine, the following hazard profile is anticipated.[4][5][6]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3 or 4Danger / WarningH301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 or 2Danger / WarningH318: Causes serious eye damage or H319: Causes serious eye irritation
Respiratory SensitizationCategory 1DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind stringent engineering controls and PPE is directly linked to the compound's probable high toxicity and volatility. The primary objective is to eliminate routes of exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 2-Isothiocyanato-6-(trifluoromethyl)pyridine, including weighing, transfers, and reactions, must be performed inside a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8][9]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8][10] A face shield should be worn over the goggles during procedures with a high risk of splashing.[6]

  • Hand Protection: Due to the reactive nature of the isothiocyanate group, standard nitrile gloves may not provide sufficient protection for prolonged contact. It is crucial to use thicker, chemical-resistant gloves such as butyl rubber or PVA.[7] Always consult the glove manufacturer's compatibility chart and double-gloving is recommended.[7]

  • Skin and Body Protection: A fully-buttoned lab coat is required.[7] For larger scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge suitable for organic vapors and particulates must be used.[8]

Safe Storage and Handling Protocols

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

  • The storage location should be secure and accessible only to authorized personnel.[7]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, bases, and nucleophiles (e.g., amines, alcohols).[7] The isothiocyanate group is particularly sensitive to moisture and can react with water.

  • Store away from heat, sparks, open flames, and other ignition sources.[7][11]

Handling:

  • Wash hands thoroughly after handling, even after removing gloves.[8][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8][10]

  • Use non-sparking tools and take precautionary measures against static discharge.[11][12]

  • Avoid the formation of dust or aerosols.[8][10]

Emergency Procedures: A Self-Validating System

A robust emergency plan is a self-validating system, ensuring that any failure in containment can be safely managed. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[7]

Exposure Response:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][13]

Accidental Release: The following diagram outlines the logical workflow for responding to a spill.

start Accidental Release Occurs assess_size Assess Spill Size & Location start->assess_size small_spill Small Spill (Inside Fume Hood) assess_size->small_spill Small large_spill Large Spill or Outside Fume Hood assess_size->large_spill Large / Outside Hood don_ppe Ensure Full PPE is Worn small_spill->don_ppe evacuate Evacuate Immediate Area Alert Colleagues & Supervisor large_spill->evacuate call_ehs Call Emergency Services / EH&S evacuate->call_ehs absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) don_ppe->absorb collect Collect into a Sealable, Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Completion prep_ppe Don Full PPE prep_hood Setup in Fume Hood prep_ppe->prep_hood weigh Weigh Isothiocyanate prep_hood->weigh dissolve Dissolve Reagents weigh->dissolve react Combine Reagents (Slow Addition) dissolve->react monitor Monitor Progress (TLC/LCMS) react->monitor workup Aqueous Workup/ Extraction monitor->workup purify Purify (e.g., Chromatography) workup->purify waste Segregate & Dispose of Hazardous Waste purify->waste cleanup Decontaminate Glassware & Work Area waste->cleanup

Sources

Foundational

2-Isothiocyanato-6-(trifluoromethyl)pyridine: A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Applications

Executive Summary In the realm of modern medicinal chemistry and agrochemical development, fluorinated heterocycles serve as highly privileged scaffolds. 2-Isothiocyanato-6-(trifluoromethyl)pyridine (CAS: 1103425-66-6) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern medicinal chemistry and agrochemical development, fluorinated heterocycles serve as highly privileged scaffolds. 2-Isothiocyanato-6-(trifluoromethyl)pyridine (CAS: 1103425-66-6) is a premier electrophilic building block that synergizes the unique stereoelectronic properties of a trifluoromethyl (–CF3) group with the versatile reactivity of an isothiocyanate (–NCS) moiety[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols. Designed for drug development professionals and synthetic chemists, this guide emphasizes the causality behind its chemical behavior and outlines self-validating experimental workflows for its utilization in high-throughput parallel synthesis and targeted drug discovery.

Physicochemical & Structural Profiling

The integration of a –CF3 group at the 6-position of the pyridine ring fundamentally alters the electron density distribution across the molecule. The strong inductive ( −I ) and hyperconjugative effects of the fluorine atoms withdraw electron density from the aromatic system, which in turn significantly increases the partial positive charge ( δ+ ) on the isothiocyanate carbon at the 2-position.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Isothiocyanato-6-(trifluoromethyl)pyridine
CAS Registry Number 1103425-66-6[1]
Molecular Formula C7H3F3N2S[1]
Molecular Weight 204.17 g/mol [1]
SMILES FC(F)(F)c1cccc(N=C=S)n1[1]
InChIKey OZILOYVQDXKOPS-UHFFFAOYSA-N[1]
Physical State Liquid / Low-melting solid (temperature dependent)
Topological Polar Surface Area (TPSA) ~ 57.3 Ų (calculated estimate based on functional groups)

Electronic Topology & Chemical Reactivity

The reactivity of 2-isothiocyanato-6-(trifluoromethyl)pyridine is defined by its extreme electrophilicity. Standard phenyl isothiocyanates require elevated temperatures or extended reaction times to react with weak or sterically hindered nucleophiles. In contrast, the electron-deficient nature of the 6-(trifluoromethyl)pyridine core dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the –NCS group[2].

Mechanistic Causality

When a nucleophile (such as a primary amine, secondary amine, or thiol) approaches the isothiocyanate carbon, the transition state is stabilized by the electron-withdrawing capacity of the heteroaromatic ring. This allows for rapid, often exothermic, formation of thioureas, dithiocarbamates, and complex fused heterocycles (such as 1,3-oxathiolanes or thiazines) under exceptionally mild conditions[3].

Mechanism N1 2-Isothiocyanato- 6-(CF3)pyridine N3 Tetrahedral Intermediate N1->N3 Electrophilic Attack N2 Nucleophile (R-NH2 / R-SH) N2->N3 Nucleophilic Addition N4 Thiourea / Dithiocarbamate N3->N4 Proton Transfer

Fig 1. Mechanistic pathway of nucleophilic addition to the electrophilic isothiocyanate carbon.

Validated Synthetic Methodologies

The synthesis of highly electron-deficient pyridyl isothiocyanates requires careful control of reaction conditions to prevent premature hydrolysis or dimerization. The most robust and scalable method involves the reaction of 2-amino-6-(trifluoromethyl)pyridine with thiophosgene (CSCl2) in a biphasic solvent system[4][5]. Alternatively, one-pot approaches utilizing carbon disulfide (CS2) and an oxidant are gaining traction for avoiding toxic thiophosgene[2].

Experimental Protocol: Biphasic Thiophosgenation

Causality of the Biphasic System: Thiophosgene generates two equivalents of hydrochloric acid (HCl) during the reaction. If conducted in a strictly anhydrous, homogenous organic system without a dedicated acid scavenger, the starting amine will protonate, rendering it non-nucleophilic and halting the reaction. By employing a biphasic system (Dichloromethane / Aqueous NaHCO3), the HCl is immediately partitioned into the aqueous layer and neutralized, while the highly reactive isothiocyanate product remains protected in the organic phase[4][5].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 2-amino-6-(trifluoromethyl)pyridine in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol).

  • Aqueous Base Addition: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution. Cool the rapidly stirring biphasic mixture to 0 °C using an ice bath.

  • Reagent Introduction: Dropwise, add 1.2 equivalents of thiophosgene (CSCl2) directly into the organic layer. Self-Validation Check: The immediate evolution of CO2 gas indicates the successful neutralization of the generated HCl.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (23 °C). Stir for 2–4 hours. Self-Validation Check: The cessation of CO2 bubbling serves as a visual cue that the thiophosgene hydrolysis/neutralization cycle is complete.

  • Phase Separation & Extraction: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to yield the pure 2-isothiocyanato-6-(trifluoromethyl)pyridine[2][5].

Workflow S1 1. Amine Preparation 2-Amino-6-(CF3)pyridine in DCM S2 2. Biphasic Reaction Add CSCl2 + Aq. NaHCO3 (0°C) S1->S2 S3 3. Phase Separation Extract Organic Layer (DCM) S2->S3 S4 4. Purification Silica Gel Chromatography S3->S4 S5 5. Final Product Pure Isothiocyanate S4->S5

Fig 2. Step-by-step biphasic synthesis workflow for 2-Isothiocyanato-6-(trifluoromethyl)pyridine.

Applications in Advanced Therapeutics

The unique steric and electronic profile of 2-isothiocyanato-6-(trifluoromethyl)pyridine makes it an invaluable precursor in the synthesis of complex pharmacophores.

  • Androgen Receptor Modulators: Isothiocyanates bearing trifluoromethyl-pyridine rings are critical intermediates in the synthesis of spirocyclic imidazolidines and thiohydantoins. These compounds act as potent androgen receptor antagonists, which are heavily utilized in the treatment of hormone-refractory prostate cancer[6]. The –CF3 group enhances lipophilicity and metabolic stability, while the isothiocyanate carbon becomes the core of the thiohydantoin ring following cyclization.

  • CNS Therapeutics: Derivatives synthesized from fluorinated pyridyl isothiocyanates have shown efficacy as 5-HT receptor antagonists (specifically 5-HT5A), which are investigated for the treatment of depression, anxiety, and schizophrenia[4][5].

  • Heterocyclic Synthesis: The compound is utilized to synthesize trifluoromethylated 1,3-oxathiolane-2-thiones and 6H-1,3-thiazines via nucleophilic cyclization with epoxides and sulfur nucleophiles[3].

Handling, Stability, and Safety Protocols

Because the –CF3 group dramatically increases the electrophilicity of the isothiocyanate, it concurrently increases the molecule's susceptibility to ambient moisture.

  • Hydrolysis Risk: Exposure to atmospheric water will lead to nucleophilic attack by H2O, resulting in the formation of an unstable carbamic acid intermediate that rapidly decarboxylates (releasing COS or CO2) to regenerate the starting 2-amino-6-(trifluoromethyl)pyridine.

  • Storage Conditions: The compound must be stored under a strictly inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers at sub-zero temperatures (–20 °C)[7].

  • Toxicity: Isothiocyanates are potent lachrymators and skin sensitizers. They can cause severe skin burns and eye damage[7]. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

References

  • Molport. 2-isothiocyanato-6-(trifluoromethyl)pyridine | 1103425-66-6 | Buy Now. Retrieved from:[Link]

  • Molecules (NIH). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Retrieved from:[Link]

  • ResearchGate. Reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with sulfur nucleophiles. Retrieved from:[Link]

  • Google Patents.EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
  • Googleapis (WIPO). WO 2010/026110 A2 - 6-substituted benzoxazines as 5-HT-5A receptor antagonists. Retrieved from:[Link]

Sources

Exploratory

Mechanism of nucleophilic addition to 2-Isothiocyanato-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Mechanism of Nucleophilic Addition to 2-Isothiocyanato-6-(trifluoromethyl)pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Nucleophilic Addition to 2-Isothiocyanato-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of nucleophilic addition to 2-isothiocyanato-6-(trifluoromethyl)pyridine. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the pyridine ring.[1] This guide will delve into the underlying principles governing its reactivity, offering insights into the reaction mechanism, experimental protocols, and expected outcomes. The content is structured to provide both a theoretical foundation and practical guidance for professionals working in drug discovery and organic synthesis.

Introduction: The Significance of Trifluoromethylpyridines and Isothiocyanates

The incorporation of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties.[2] The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3][4] Pyridine scaffolds are also a cornerstone in pharmaceutical and agrochemical research, appearing in numerous approved drugs and bioactive compounds.[5] The combination of a trifluoromethyl group and a pyridine ring, as seen in 2-isothiocyanato-6-(trifluoromethyl)pyridine, creates a highly versatile electrophile for the synthesis of novel molecular entities.[1]

Isothiocyanates (R-N=C=S) are a class of reactive compounds that readily undergo nucleophilic addition reactions.[6] This reactivity has been harnessed to create a diverse array of biologically active molecules, including thioureas, which are known to exhibit a wide range of therapeutic properties.[7][8] Understanding the mechanism of nucleophilic addition to 2-isothiocyanato-6-(trifluoromethyl)pyridine is therefore crucial for its effective utilization in the design and synthesis of new chemical entities with desired functionalities.

Molecular Structure and Electronic Effects

The reactivity of 2-isothiocyanato-6-(trifluoromethyl)pyridine is dictated by the interplay of electronic effects from both the pyridine ring and the trifluoromethyl group.

Nucleophilic_Addition_Mechanism Start 2-Isothiocyanato-6-(trifluoromethyl)pyridine + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate (Zwitterionic or Neutral) Start->Intermediate Nucleophilic Attack on Electrophilic Carbon Product Stable Thiourea/Dithiocarbamate/Thiocarbamate Adduct Intermediate->Product Proton Transfer

Caption: Generalized mechanism of nucleophilic addition to an isothiocyanate.

Step 1: Nucleophilic Attack

The reaction is initiated by the attack of the nucleophile's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This leads to the formation of a transient, unstable tetrahedral intermediate. [6]The nature of the nucleophile determines the type of intermediate formed.

  • Amines (R-NH2): Attack by the nitrogen atom of a primary or secondary amine results in a zwitterionic tetrahedral intermediate.

  • Thiols (R-SH): In the presence of a base, thiols form a thiolate anion (R-S-), which is a potent nucleophile. Attack by the thiolate on the isothiocyanate carbon forms a tetrahedral intermediate.

  • Alcohols (R-OH): Alcohols are generally weaker nucleophiles than amines and thiols. Their reaction with isothiocyanates often requires catalysis, such as the presence of a strong base to form an alkoxide, or elevated temperatures.

Step 2: Proton Transfer

The tetrahedral intermediate rapidly rearranges to form a stable product through a proton transfer step.

  • In the case of an amine nucleophile, a proton is transferred from the nitrogen to the sulfur atom, yielding a stable thiourea .

  • With a thiol nucleophile, the intermediate is protonated to give a dithiocarbamate .

  • For an alcohol nucleophile, protonation of the intermediate leads to the formation of a thiocarbamate .

Experimental Protocols

The following provides a generalized, yet detailed, experimental procedure for the synthesis of a thiourea derivative from 2-isothiocyanato-6-(trifluoromethyl)pyridine and a primary amine.

Experimental_Workflow Prep Reagent Preparation & Inert Atmosphere Setup Reaction Reaction Execution & Monitoring Prep->Reaction Addition of Amine to Isothiocyanate Solution Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification by Chromatography Workup->Purification Crude Product Isolation Analysis Product Characterization (NMR, IR, MS) Purification->Analysis Pure Product

Caption: A typical experimental workflow for the synthesis of a thiourea derivative.

Materials:

  • 2-Isothiocyanato-6-(trifluoromethyl)pyridine

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isothiocyanato-6-(trifluoromethyl)pyridine (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Nucleophile: To the stirred solution of the isothiocyanate, add the amine (1.0-1.2 eq.) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thiourea derivative.

  • Characterization: Confirm the structure of the product by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical yields and key spectroscopic data for the products of nucleophilic addition to isothiocyanates. While specific data for 2-isothiocyanato-6-(trifluoromethyl)pyridine is not extensively published, these values, derived from analogous systems, provide a reliable reference.

Product TypeNucleophileTypical Yield (%)13C NMR (δ, ppm) of C=SIR (ν, cm-1) of C=S
Thiourea Primary/Secondary Amine85-98180-1851300-1350
Dithiocarbamate Thiol70-95190-205950-1050
Thiocarbamate Alcohol50-80185-1951100-1250

Conclusion

The nucleophilic addition to 2-isothiocyanato-6-(trifluoromethyl)pyridine is a robust and efficient transformation that provides access to a wide range of functionalized molecules. The strong electrophilicity of the isothiocyanate carbon, enhanced by the electronic effects of the trifluoromethyl group and the pyridine ring, drives the reaction to high yields with a variety of nucleophiles. This guide has provided a detailed overview of the reaction mechanism, practical experimental guidance, and expected outcomes. This knowledge is invaluable for researchers and scientists in the field of drug development and organic synthesis, enabling the rational design and synthesis of novel compounds with potential therapeutic and material applications.

References

  • Mamos, P., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines. PMC. Retrieved from [Link]

  • Neda, I., et al. (2011). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie, 56(8), 819-824.
  • Akma, F., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234.
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.
  • Organic Chemistry Portal. (n.d.). Nucleophilic addition reactions to pyridines. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiourea. Retrieved from [Link]

  • Zhou, H., et al. (2013).
  • Organic Chemistry Portal. (n.d.). Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Retrieved from [Link]

  • Baran, P. S., et al. (2013). Innate C-H trifluoromethylation of heterocycles. PNAS, 110(3), 896-901.
  • Badiceanu, C. D., et al. (2023).
  • Phetcharawetch, J., et al. (2023). Proposed mechanistic pathways for the addition of trifluoromethylthio (SCF3) radical to o‐isocyanobiaryls 1.
  • Al-Maharik, N. (2019).
  • Itoh, T., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Theoretical Investigation of Nucleophilic Substitution Reaction of Phenyl Carbonyl Isothiocyanates with Pyridines in Gas and P. Biblio.
  • FAQ. (2022). What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 11957–11969.
  • El-Sayed, W. A., et al. (2011).
  • Synthesis of isothiocyanates. (n.d.). Retrieved from [Link]

  • Central Glass Co., Ltd. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine: A Cornerstone in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

Sources

Foundational

Structural and Physicochemical Profiling of 2-Isothiocyanato-6-(trifluoromethyl)pyridine: A Technical Whitepaper for Drug Development

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic placement of functional groups on heterocyclic scaffolds is paramount for tuning pharmacokinetics and target en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic placement of functional groups on heterocyclic scaffolds is paramount for tuning pharmacokinetics and target engagement. 2-Isothiocyanato-6-(trifluoromethyl)pyridine represents a highly specialized electrophilic building block. By combining the electron-withdrawing, lipophilicity-enhancing trifluoromethyl (-CF 3​ ) group with the highly reactive, amine-targeting isothiocyanate (-NCS) moiety on a pyridine ring, this compound serves as a potent intermediate for synthesizing covalent inhibitors, fluorescent probes, and bioactive thiourea derivatives[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight, predicted crystal structure dynamics, and the mechanistic rationale behind its reactivity.

Physicochemical Profiling & Molecular Weight

The precise determination of molecular weight and physicochemical properties is the first step in validating the identity and purity of synthesized batches. As an isomer of the well-documented isothiocyanato-(trifluoromethyl)pyridine family, the 2,6-substituted variant shares an identical molecular formula and mass profile[2][3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, derived from standard cheminformatics profiling for the C 7​ H 3​ F 3​ N 2​ S scaffold[1][2][3]:

PropertyValueScientific Significance
Molecular Formula C 7​ H 3​ F 3​ N 2​ SDefines the stoichiometric baseline for synthetic reactions.
Molecular Weight 204.17 g/mol Critical for calculating molar equivalents in click-chemistry coupling.
Monoisotopic Mass 203.9969 DaUsed for high-resolution mass spectrometry (HRMS) validation.
LogP (Predicted) ~3.1 - 3.2Indicates moderate lipophilicity, favorable for membrane permeability.
Topological Polar Surface Area 57.3 ŲSuggests good potential for cellular penetration (optimal < 140 Ų).
Hydrogen Bond Donors 0The molecule acts strictly as a hydrogen bond acceptor/electrophile.
Hydrogen Bond Acceptors 5Facilitates interaction with solvent or biological target pockets.
Mass Spectrometry Considerations

When analyzing this compound via LC-MS, the absence of basic aliphatic amines means ionization may require optimized conditions. In positive ion mode, the formation of the [M+H]+ adduct (m/z 205.004) is expected, though the strong electron-withdrawing nature of both the -CF 3​ and -NCS groups significantly reduces the basicity of the pyridine nitrogen[3].

Molecular Geometry and Crystal Structure Dynamics

While empirical single-crystal X-ray diffraction (XRD) data for the specific 2,6-isomer is highly specialized, we can extrapolate its crystallographic behavior based on the well-established structural chemistry of fluorinated pyridines and isothiocyanate derivatives.

Electronic and Spatial Configuration

The molecular geometry is dictated by the sp2 hybridized pyridine ring.

  • The -CF 3​ Group: The trifluoromethyl group is bulky and highly electronegative. In a crystal lattice, -CF 3​ groups frequently drive crystal packing through weak intermolecular C-H···F hydrogen bonds and halogen-halogen interactions.

  • The -NCS Group: The isothiocyanate group is linear ( sp hybridized central carbon). The cumulative inductive pull from the pyridine nitrogen and the -CF 3​ group at the 6-position makes the 2-position highly electron-deficient. This structural tension prevents coplanarity of the -NCS group with the pyridine ring in densely packed lattices due to steric repulsion, often resulting in a slight torsional twist.

Predicted Crystal Packing Forces

In the solid state, 2-Isothiocyanato-6-(trifluoromethyl)pyridine is expected to crystallize via a combination of:

  • π−π Stacking: Offset face-to-face interactions between the electron-deficient pyridine rings.

  • Dipole-Dipole Interactions: Driven by the strong dipole moment vector pointing from the pyridine ring toward the -NCS and -CF 3​ termini.

XRD_Workflow A Compound Purification B Vapor Diffusion Crystallization A->B C Crystal Mounting B->C D X-Ray Diffraction C->D E Phase Problem Resolution D->E F Structural Refinement E->F

Caption: Workflow for single-crystal X-ray diffraction (XRD) analysis of pyridine derivatives.

Experimental Protocol: Crystallization and XRD Analysis

To empirically determine the crystal structure of 2-Isothiocyanato-6-(trifluoromethyl)pyridine, a self-validating crystallization protocol must be employed. The causality behind choosing vapor diffusion is that it allows for an exceptionally slow, controlled increase in supersaturation, which is critical for preventing the formation of twinned or defective crystals common in highly fluorinated compounds.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the highly pure (>99% by HPLC) compound in a minimum volume (approx. 0.5 mL) of a good solvent, such as dichloromethane (DCM).

  • Anti-Solvent Chamber: Place the open vial containing the solution into a larger, sealed chamber containing 5 mL of an anti-solvent, such as hexanes or pentane.

  • Vapor Diffusion: Allow the system to sit undisturbed at 4°C. Over 3 to 7 days, the volatile anti-solvent will slowly diffuse into the DCM solution, gradually lowering the solubility of the compound and inducing nucleation.

  • Harvesting: Once single, block-like crystals are visible, harvest them immediately under a polarizing microscope. Submerge the crystal in a perfluorinated polyether oil to prevent degradation from atmospheric moisture (as isothiocyanates can slowly hydrolyze).

  • Diffraction: Mount the crystal on a diffractometer equipped with a Mo-K α or Cu-K α radiation source at cryogenic temperatures (e.g., 100 K) to minimize thermal motion of the -CF 3​ fluorine atoms, which are notoriously prone to rotational disorder.

Reactivity Profile and Mechanism of Action

The primary utility of 2-Isothiocyanato-6-(trifluoromethyl)pyridine in drug development lies in its reactivity. Isothiocyanates are classic "click-type" reagents that react rapidly and selectively with primary amines to form stable thiourea linkages[4][5].

The Causality of Electrophilicity

The central carbon of the -N=C=S group is highly electrophilic because it is flanked by electronegative nitrogen and sulfur atoms. In this specific molecule, the electron-withdrawing -CF 3​ group on the pyridine ring further depletes electron density from the isothiocyanate carbon via inductive and resonance effects. This makes the compound an exceptionally potent electrophile compared to standard aliphatic or unsubstituted phenyl isothiocyanates[6].

Reaction Pathway with Biological Amines

When introduced to a biological target (e.g., a protein containing exposed lysine residues), the following mechanism occurs[4][5][7]:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the isothiocyanate.

  • Zwitterionic Intermediate: A transient, highly polar intermediate is formed.

  • Proton Transfer: A rapid intramolecular (or solvent-mediated) proton transfer resolves the charge separation, yielding a neutral, chemically stable thiourea adduct.

Mechanism A 2-Isothiocyanato-6-(CF3)pyridine C Nucleophilic Attack (Electrophilic NCS Carbon) A->C B Biological Target (Primary Amine) B->C D Zwitterionic Intermediate C->D E Stable Thiourea Adduct D->E

Caption: Reaction mechanism of isothiocyanate with primary amines to form a stable thiourea linkage.

This irreversible covalent modification is highly sought after in the design of targeted covalent inhibitors (TCIs) and in peptide sequencing/tagging methodologies[5].

Conclusion

2-Isothiocyanato-6-(trifluoromethyl)pyridine (MW: 204.17 g/mol ) is a structurally tense, highly reactive building block. Its physicochemical profile is dominated by the contrasting yet synergistic effects of the lipophilic -CF 3​ group and the electrophilic -NCS group. Understanding its predicted crystal packing and its amine-targeting mechanism of action enables researchers to deploy this compound effectively in the synthesis of novel therapeutics and advanced agrochemicals.

References

  • 3-Isothiocyanato-4-(trifluoromethyl)pyridine | C7H3F3N2S | CID 132452686 - PubChem National Institutes of Health (NIH)[Link]

  • 5-isothiocyanato-2-(trifluoromethyl)pyridine (C7H3F3N2S) - PubChemLite Université du Luxembourg[Link]

  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation National Science Foundation (NSF PAR)[Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate[Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines National Institutes of Health (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-Isothiocyanato-6-(trifluoromethyl)pyridine

Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Introduction and Strategic Rationale The incorporation of the trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers

Introduction and Strategic Rationale

The incorporation of the trifluoromethyl (–CF3) group into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, dramatically improving metabolic stability, lipophilicity, and target binding affinity. 2-Isothiocyanato-6-(trifluoromethyl)pyridine serves as a highly versatile electrophilic building block, primarily utilized for the synthesis of complex thioureas, thiocarbamates, and fused heterocyclic systems.

However, the synthesis of this specific molecule presents a significant chemical challenge. The strongly electron-withdrawing nature of the –CF3 group, combined with the inherently electron-deficient pyridine ring, renders the exocyclic primary amine of the starting material (2-amino-6-(trifluoromethyl)pyridine) an exceptionally poor nucleophile[1].

Mechanistic Insight: Overcoming Electron Deficiency

Traditional methods for synthesizing isothiocyanates rely on the reaction of primary amines with thiophosgene (CSCl2)[2]. For electron-deficient aminopyridines, this classical approach often results in sluggish reaction rates, low yields, and the formation of unwanted symmetric thiourea byproducts[1].

To ensure a self-validating, high-yield system, this protocol utilizes a modern one-pot dithiocarbamate formation and desulfurization sequence . By treating the amine with carbon disulfide (CS2) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), we drive the unfavorable equilibrium forward. DABCO is explicitly chosen over triethylamine because its superior ion-pair basicity (pKip 0.8 vs 2.1) stabilizes the intermediate dithiocarbamate salt[1]. Subsequent in situ desulfurization using aqueous Iron(III) chloride (FeCl3) rapidly yields the target isothiocyanate[1][3].

Experimental Workflow and Pathway Visualization

The following diagram illustrates the logical flow of the chemical transformation, highlighting the critical stabilization of the intermediate.

G A 2-Amino-6-(CF3)pyridine (Poor Nucleophile) B Dithiocarbamate-DABCO Salt (Stabilized Intermediate) A->B CS2 (excess), DABCO DMF, 0 °C to RT Nucleophilic Addition C 2-Isothiocyanato-6-(CF3)pyridine (Target Electrophile) B->C FeCl3 (aq) 0 °C to RT Desulfurization

Caption: One-pot synthetic workflow for 2-Isothiocyanato-6-(trifluoromethyl)pyridine via a DABCO-stabilized intermediate.

Reagent Stoichiometry and Data Presentation

Table 1: Stoichiometric Table for 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
2-Amino-6-(trifluoromethyl)pyridine162.111.01.62 gStarting Material
Carbon Disulfide (CS2)76.145.03.0 mLThiocarbonyl Source
DABCO112.172.02.24 gBase / Ion-pair Stabilizer
Iron(III) Chloride Hexahydrate270.301.12.97 gDesulfurizing Agent
N,N-Dimethylformamide (DMF)73.09-15.0 mLReaction Solvent
Deionized Water18.02-15.0 mLCo-solvent for FeCl3

Safety Note: Carbon disulfide is highly flammable and volatile. All operations must be conducted in a heavily ventilated fume hood using proper PPE.

Step-by-Step Synthesis Protocol

Phase 1: Formation of the Dithiocarbamate Salt

Causality Check: The reaction must be initiated at 0 °C to control the volatility of CS2 and manage the exothermic nature of the initial acid-base interaction.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Dissolution: Add 2-amino-6-(trifluoromethyl)pyridine (1.62 g, 10.0 mmol) and DABCO (2.24 g, 20.0 mmol) to the flask. Dissolve the mixture in anhydrous DMF (15.0 mL) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • CS2 Addition: Using a gas-tight syringe, add carbon disulfide (3.0 mL, 50.0 mmol) dropwise over 5 minutes.

  • Equilibration: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 2 to 3 hours. Observation: The solution will typically transition to a deep yellow/orange color, indicating the formation of the DABCO-dithiocarbamate salt.

Phase 2: Iron(III)-Mediated Desulfurization

Causality Check: Aqueous FeCl3 acts as a mild, highly effective desulfurizing agent that precipitates sulfur, driving the conversion of the salt to the isothiocyanate without requiring harsh oxidative conditions[1].

  • Re-cooling: Re-cool the reaction mixture to 0 °C using an ice-water bath.

  • FeCl3 Preparation: In a separate vial, dissolve FeCl3·6H2O (2.97 g, 11.0 mmol) in deionized water (15.0 mL).

  • Desulfurization: Add the aqueous FeCl3 solution dropwise to the stirring DMF reaction mixture over 10 minutes.

  • Maturation: Stir the biphasic mixture at room temperature for an additional 1 to 2 hours. Observation: A fine precipitate (elemental sulfur) will form, and the mixture will darken.

Phase 3: Workup and Isolation

Causality Check: Isothiocyanates are sensitive to prolonged exposure to nucleophiles (including water at high pH). A rapid, neutral workup ensures maximum product retention.

  • Extraction: Dilute the reaction mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Add Deionized Water (50 mL) to partition the DMF.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 95:5 to 90:10) to afford the pure 2-Isothiocyanato-6-(trifluoromethyl)pyridine as a pale yellow to colorless oil/low-melting solid.

Expected Analytical Data

To ensure the protocol is a self-validating system, compare your isolated product against the following expected analytical parameters.

Table 2: Expected Characterization Data

Analytical MethodExpected Signal / ValueStructural Correlation
IR Spectroscopy (ATR) ~ 2050 - 2100 cm⁻¹ (Strong, broad)Characteristic asymmetric stretching of the –N=C=S group.
¹H NMR (400 MHz, CDCl3) ~ 7.90 (t, 1H), 7.65 (d, 1H), 7.35 (d, 1H)Pyridine ring protons. Note the downfield shift due to the –CF3 and –NCS groups.
¹⁹F NMR (376 MHz, CDCl3) ~ -68.5 ppm (s, 3F)Singlet confirming the intact trifluoromethyl group.
Expected Yield 65% - 78%Typical yield for electron-deficient pyridines using the DABCO/FeCl3 method[1].

References

  • Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. (2020). Retrieved from: [Link]

  • A One-Pot Approach to Pyridyl Isothiocyanates from Amines. PubMed Central (PMC). Retrieved from:[Link]

Sources

Application

Using 2-Isothiocyanato-6-(trifluoromethyl)pyridine as a building block in medicinal chemistry

Application Note: 2-Isothiocyanato-6-(trifluoromethyl)pyridine as a Privileged Building Block in Medicinal Chemistry Introduction In the landscape of modern drug discovery, the strategic incorporation of fluorinated hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Isothiocyanato-6-(trifluoromethyl)pyridine as a Privileged Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven method for optimizing pharmacokinetics and target binding. 2-Isothiocyanato-6-(trifluoromethyl)pyridine represents a highly versatile, privileged building block. By combining the profound electrophilicity of an isothiocyanate group with the metabolic stability and lipophilicity of a trifluoromethylated pyridine ring, this compound serves as a critical precursor for synthesizing diarylthiohydantoins, bifunctional thioureas, and complex fused heterocycles[1].

As a Senior Application Scientist, I have designed this guide to move beyond standard reaction lists. Here, we will deconstruct the physicochemical causality behind this molecule's reactivity and provide self-validating protocols for its integration into your medicinal chemistry workflows.

Section 1: Structural Causality & Pharmacological Impact

To effectively utilize 2-Isothiocyanato-6-(trifluoromethyl)pyridine, one must understand how its structural micro-environments dictate its macroscopic reactivity.

  • The Isothiocyanate Core (-N=C=S): This group is a highly efficient electrophilic hub. Unlike isocyanates, isothiocyanates are slightly less reactive, offering greater bench stability and chemoselectivity when coupling with amines to form thioureas[2].

  • The Trifluoromethyl Group (-CF₃): Positioned at C6, the -CF₃ group exerts a strong electron-withdrawing effect (inductive and resonance) across the pyridine ring. This dramatically increases the electrophilicity of the isothiocyanate carbon, accelerating nucleophilic attack. Pharmacologically, the -CF₃ group shields the adjacent positions from Cytochrome P450-mediated oxidation and significantly enhances the molecule's lipophilicity (LogP), driving cellular permeability[3].

  • The Pyridine Scaffold: The nitrogen atom in the pyridine ring acts as a critical hydrogen-bond acceptor in target binding pockets. Furthermore, the electron-withdrawing nature of the -CF₃ group modulates the pKa of this basic nitrogen, preventing unwanted N-oxidation during metabolic clearance.

G Core 2-Isothiocyanato-6-(trifluoromethyl)pyridine Isothiocyanate Isothiocyanate Group (Electrophile) Core->Isothiocyanate CF3 Trifluoromethyl Group (Lipophilic/EWG) Core->CF3 Pyridine Pyridine Ring (Scaffold/H-Bond Acceptor) Core->Pyridine Thioureas Thiourea Formation Strong H-Bond Donors Isothiocyanate->Thioureas Thiohydantoins Thiohydantoin Cyclization AR Antagonists Isothiocyanate->Thiohydantoins Metabolism Metabolic Stability Blocks CYP Oxidation CF3->Metabolism Solubility Improved Permeability & Target Binding CF3->Solubility Pyridine->Solubility

Structural logic and pharmacological impact of 2-Isothiocyanato-6-(trifluoromethyl)pyridine.

Section 2: Application in Oncology — Synthesis of Diarylthiohydantoin AR Antagonists

The most prominent application of isothiocyanato-trifluoromethyl-pyridines is in the synthesis of non-steroidal Androgen Receptor (AR) antagonists, such as the blockbuster drugs Enzalutamide and Apalutamide, used to treat castration-resistant prostate cancer[4][5]. The diarylthiohydantoin core is synthesized via a tandem condensation-cyclization reaction between the isothiocyanate and an unnatural amino-ester[6].

Pathway Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) in Cytoplasm Androgen->AR Binds Nucleus Nuclear Translocation & DNA Binding AR->Nucleus Translocates Transcription Gene Transcription (Cancer Cell Survival) Nucleus->Transcription Activates Drug Thiohydantoin Drug (e.g., Apalutamide analog) Drug->AR Competitive Inhibition Drug->Nucleus Blocks Translocation

Mechanism of action for AR antagonists derived from the thiohydantoin building block.

Protocol 1: One-Pot Condensation and Cyclization

Causality Note: We utilize a biphasic or mixed solvent system (e.g., Toluene/DMSO). DMSO solubilizes the sterically hindered amino-ester, while Toluene provides the necessary high boiling point (110°C) to drive the thermal dehydration and cyclization of the intermediate thiourea into the final thiohydantoin[7].

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Argon. Moisture must be strictly excluded to prevent the isothiocyanate from hydrolyzing into a primary amine, which would subsequently react with unhydrolyzed starting material to form a symmetric, dead-end thiourea byproduct[1].

  • Coupling: Dissolve 1.0 eq of the target amino-ester in a 4:1 mixture of Toluene/DMSO. Add 1.1 eq of 2-Isothiocyanato-6-(trifluoromethyl)pyridine dropwise at room temperature.

  • Primary IPC (Self-Validation): Stir for 2 hours. Take a 10 µL aliquot, dilute in dichloromethane (DCM), and perform FT-IR spectroscopy. Do not proceed to heating until the intense, broad -N=C=S stretch at ~2100 cm⁻¹ has completely disappeared. This validates full conversion to the acyclic thiourea intermediate.

  • Cyclization: Once the IR signal is absent, add a catalytic amount of 1N HCl (or heat directly if thermal cyclization is preferred) and reflux the mixture at 90–100°C for 12–24 hours[7].

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water (to remove DMSO) and brine.

  • Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the crude oily residue from isopropanol/diisopropyl ether to yield the pure diarylthiohydantoin[7].

Workflow Step1 Step 1: Reagent Preparation Dry Solvents & Inert Atmosphere Step2 Step 2: Amine Coupling Formation of Intermediate Thiourea Step1->Step2 Add Isothiocyanate Step3 Step 3: Acid-Catalyzed Cyclization Heating at 90-100°C Step2->Step3 IPC: IR confirms 2100 cm⁻¹ absent Step4 Step 4: Aqueous Workup & Extraction Phase Separation Step3->Step4 Quench Reaction Step5 Step 5: Crystallization / Purification Yielding Pure Thiohydantoin Step4->Step5 Isolate Product

Step-by-step workflow for the synthesis of diarylthiohydantoins.

Section 3: Synthesis of Bifunctional Thiourea Ligands

Beyond cyclization, the intermediate thioureas formed by this building block are highly valuable in their own right. The -CF₃ group significantly lowers the pKa of the adjacent thiourea N-H protons, transforming them into exceptionally potent hydrogen-bond donors. These motifs are widely used as organocatalysts and as hinge-binding ligands in kinase inhibitors[2].

Protocol 2: Mild Synthesis of Asymmetric Thioureas

Causality Note: Dichloromethane (DCM) is utilized here because it is a non-nucleophilic, aprotic solvent that keeps the highly lipophilic CF₃-pyridine intermediate in solution without competing for the electrophilic carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the primary or secondary amine (e.g., a chiral scaffold or kinase hinge-binding fragment) in anhydrous DCM at 0°C.

  • Addition: Slowly add a solution of 2-Isothiocyanato-6-(trifluoromethyl)pyridine (1.05 eq) in DCM dropwise over 20 minutes to control the exotherm and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Secondary IPC (Self-Validation): Perform TLC (Hexanes/EtOAc). Use a Ninhydrin stain to verify the complete consumption of the starting primary amine (absence of a purple/pink spot upon heating).

  • Purification: Evaporate the DCM to dryness. Triturate the resulting solid with cold diethyl ether/hexane (1:2) to precipitate the pure asymmetric thiourea, bypassing the need for column chromatography.

Section 4: Quantitative Data & Analytical Validation Summary

To ensure reproducibility across different therapeutic targets, consult the expected quantitative parameters and analytical markers summarized below.

Target DerivativeTypical Reaction TimeExpected Yield (%)Primary ApplicationKey Analytical Validation Marker
Acyclic Thiourea 2–4 hours85–96%Organocatalysis / Kinase InhibitorsDisappearance of IR peak at ~2100 cm⁻¹; NMR broad N-H singlets at ~8.0-10.0 ppm.
Diarylthiohydantoin 12–24 hours70–85%AR Antagonists (Oncology)LC-MS [M+H]⁺ peak shift; Appearance of C=O stretch at ~1750 cm⁻¹ in IR.
Thiazine/Thiazole 6–12 hours65–80%Anti-infective / CNS Agents¹³C-NMR shift of the newly cyclized sp² or sp³ carbon.

Troubleshooting Note: If yields drop below 50% and a highly insoluble white precipitate forms during Protocol 2, your isothiocyanate has likely degraded via atmospheric moisture. The precipitate is the symmetric 1,3-bis(6-(trifluoromethyl)pyridin-2-yl)thiourea. Always store the building block under Argon at -20°C and validate its purity via GC-MS or NMR prior to use[1].

Sources

Method

Reaction of 2-Isothiocyanato-6-(trifluoromethyl)pyridine with aliphatic primary amines

Abstract & Application Scope Thiourea derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and androgen receptor antagonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Application Scope

Thiourea derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and androgen receptor antagonists. The functionalization of these scaffolds with a 6-(trifluoromethyl)pyridin-2-yl group introduces unique physicochemical properties. The trifluoromethyl ( −CF3​ ) group enhances lipophilicity, metabolic stability, and membrane permeability, which are paramount for central nervous system (CNS) penetrance and intracellular target engagement[1].

When synthesizing these complex pharmacophores, the reaction between 2-isothiocyanato-6-(trifluoromethyl)pyridine and aliphatic primary amines stands out as a robust, atom-economical approach. This technical guide provides a comprehensive, self-validating protocol for this transformation, emphasizing the mechanistic causality behind the experimental conditions to ensure high-fidelity reproducibility in drug development workflows.

Mechanistic Rationale & Structural Advantages

The formation of the thiourea linkage proceeds via a direct nucleophilic addition. Aliphatic primary amines, possessing a highly localized lone pair on the nitrogen atom, act as potent nucleophiles. They attack the electrophilic central carbon of the isothiocyanate group to form a zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable thiourea.

The choice of the 6-(trifluoromethyl)pyridine ring is strategically significant. This heterocycle exerts a profound electron-withdrawing effect through both inductive (from the −CF3​ group) and resonance (from the pyridine nitrogen) mechanisms. This synergistic electron withdrawal severely depletes the electron density at the isothiocyanate carbon, lowering its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the electrophilicity of the carbon is magnified, allowing the nucleophilic addition to proceed rapidly at room temperature without the need for basic catalysts or elevated temperatures[2].

Mechanism Amine Aliphatic Primary Amine (Nucleophile) Attack Nucleophilic Attack on Isothiocyanate Carbon Amine->Attack NCS 2-Isothiocyanato-6-(CF3)pyridine (Electrophile) NCS->Attack Intermediate Zwitterionic Intermediate Proton Transfer Attack->Intermediate Product Thiourea Derivative Stable Pharmacophore Intermediate->Product

Mechanistic pathway of nucleophilic addition forming the thiourea pharmacophore.

Experimental Design: Causality & Optimization

To guarantee a self-validating and high-yielding protocol, every experimental parameter has been optimized based on fundamental chemical kinetics and thermodynamics:

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen for its excellent solvation properties for both the polar aliphatic amine and the lipophilic isothiocyanate. Being an aprotic solvent, it prevents the unwanted solvolysis (e.g., carbamate formation) of the highly reactive isothiocyanate, which frequently occurs if protic solvents like methanol are used[3].

  • Temperature Control (0 °C to RT): The initial addition is performed at 0 °C. Because aliphatic primary amines are exceptionally strong nucleophiles, their reaction with the activated isothiocyanate is highly exothermic. Cooling prevents localized heating that could lead to side reactions such as desulfurization or dimerization. The reaction is subsequently allowed to warm to room temperature to ensure kinetic completion.

  • Stoichiometry (1.0 : 1.1): A slight 1.1 molar excess of the aliphatic amine is utilized. This ensures the complete consumption of the more synthetically valuable and expensive fluorinated isothiocyanate.

  • Self-Validating Purification (5% HCl Wash): The protocol is designed to bypass tedious column chromatography. Unreacted aliphatic amines are basic and readily protonated by a 5% aqueous HCl wash, partitioning entirely into the aqueous layer as ammonium salts. The resulting thiourea product is electronically neutral (due to the electron-withdrawing pyridine ring dampening the basicity of the thiourea nitrogens) and remains exclusively in the organic layer[2].

Standardized Protocol

Workflow Start Reagent Preparation Isothiocyanate + Amine Solvent Solvent Selection (Anhydrous DCM) Start->Solvent Reaction Nucleophilic Addition Stir at RT (1-4 h) Solvent->Reaction Monitor Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up (5% HCl Wash) Monitor->Workup Purification Purification (Hexane Trituration) Workup->Purification Validation Product Validation (NMR, HRMS) Purification->Validation

Experimental workflow for the synthesis and isolation of pyridine-thiourea derivatives.

Step-by-Step Methodology
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isothiocyanato-6-(trifluoromethyl)pyridine (1.0 mmol, 204.1 mg) in anhydrous dichloromethane (10 mL) under a continuous nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Nucleophile Addition: Using a precision syringe, add the selected aliphatic primary amine (1.1 mmol) dropwise over 5 minutes. Note: For volatile amines like methylamine, use a commercially available solution in THF or methanol-free solvents.

  • Reaction Propagation: Remove the ice-water bath. Allow the reaction mixture to warm naturally to ambient room temperature (20–25 °C) and stir vigorously.

  • Monitoring: Track the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS. The reaction is deemed complete when the high-Rf isothiocyanate spot is entirely consumed (typically 1 to 3 hours).

  • Quenching & Phase Separation: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash the organic layer with 5% aqueous HCl (3 × 10 mL) to extract unreacted amines.

  • Drying: Wash the organic phase with saturated aqueous sodium chloride (brine) (15 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Trituration: Suspend the resulting crude solid in cold hexanes (5 mL), sonicate for 1 minute, and filter through a Büchner funnel. Wash the filter cake with an additional 2 mL of cold hexanes and dry under high vacuum to afford the analytically pure thiourea.

Quantitative Data & Substrate Scope

The nucleophilic addition is highly sensitive to the steric bulk of the incoming aliphatic amine. As demonstrated in the table below, primary amines with minimal steric hindrance (e.g., methylamine) react rapidly with near-quantitative yields. In contrast, α -branched amines (e.g., tert-butylamine) require extended reaction times due to the restricted trajectory of nucleophilic attack.

Aliphatic Amine NucleophileSteric ProfileReaction Time (h)Expected Yield (%)Product Appearance
Methylamine Minimal1.092 - 95%White crystalline solid
Ethylamine Low1.090 - 94%White solid
Isopropylamine Moderate ( α -branched)1.588 - 91%Off-white powder
Cyclohexylamine Moderate (Cyclic)2.085 - 89%White powder
Benzylamine Low (Benzylic)2.582 - 86%Pale yellow solid
tert-Butylamine High ( α -quaternary)4.075 - 80%White solid

Table 1: Substrate scope, reaction kinetics, and isolated yields for the synthesis of 1-alkyl-3-(6-(trifluoromethyl)pyridin-2-yl)thioureas.

Self-Validation & Analytical Characterization

To ensure the structural integrity of the synthesized pharmacophore, researchers must validate the product using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1 H-NMR Signatures: The most diagnostic signals for the successful formation of the thiourea are the two distinct N-H protons. Due to the asymmetric nature of the molecule and restricted rotation around the C=S bond, these protons typically appear as two broad singlets far downfield (between δ 8.5 and 11.5 ppm in DMSO- d6​ ). The proton attached to the nitrogen adjacent to the electron-withdrawing trifluoromethylpyridine ring will appear furthest downfield.

  • 19 F-NMR Signatures: A sharp singlet around δ -68.0 ppm confirms the intact 6-(trifluoromethyl) group.

  • HRMS Validation: High-Resolution Mass Spectrometry (ESI+) should yield an [M+H]+ peak matching the exact calculated mass, confirming the absence of desulfurized urea byproducts (which would appear at [M−32+16]+ ).

Sources

Application

Application Note: Engineering High-Fidelity Fluorescent Anion Sensors via 2-Isothiocyanato-6-(trifluoromethyl)pyridine Conjugation

Introduction & Mechanistic Rationale The development of small-molecule fluorescent probes for the selective detection of biologically and environmentally significant anions (e.g., fluoride, acetate, phosphate) relies hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes for the selective detection of biologically and environmentally significant anions (e.g., fluoride, acetate, phosphate) relies heavily on the precise tuning of hydrogen-bond donor moieties[1]. In this context, 2-Isothiocyanato-6-(trifluoromethyl)pyridine serves as an elite, bifunctional building block for constructing advanced chemosensors.

By reacting this specific isothiocyanate with an amine-functionalized fluorophore (such as 4-amino-1,8-naphthalimide or an anthracene derivative), researchers can generate a highly polarized thiourea linkage[2]. The incorporation of the 6-(trifluoromethyl)pyridine moiety provides two critical structural advantages that dictate the probe's efficacy:

  • Enhanced Electrophilicity for Bioconjugation: The strongly electron-withdrawing trifluoromethyl (–CF₃) group makes the isothiocyanate carbon highly susceptible to nucleophilic attack. This allows for rapid, catalyst-free bioconjugation with primary amines, ensuring high yields without the need for heavy-metal catalysts[3].

  • pKa Modulation and PET Quenching: The electron-deficient nature of the CF₃-pyridine ring drastically lowers the pKa of the resulting thiourea N–H protons, thereby supercharging their hydrogen-bonding affinity for target anions[4]. Furthermore, in the unbound state, this electron-poor moiety acts as an efficient electron acceptor in a Photoinduced Electron Transfer (PET) process, effectively quenching the fluorophore's emission to establish a near-zero background signal[1].

Upon interaction with basic anions, the hydrogen-bonding (or deprotonation) event increases the electron density at the thiourea receptor. This structural shift inhibits the PET pathway, triggering a robust fluorescence "turn-on" response that can be quantified[1].

Visualizing the Sensor Design and Mechanism

Synthesis_Workflow Fluorophore Amine-Fluorophore (e.g., Naphthalimide) Probe CF3-Pyridine Thiourea Fluorescent Probe Fluorophore->Probe Base (TEA), DMF RT, 2-4 hours BuildingBlock 2-Isothiocyanato-6- (trifluoromethyl)pyridine BuildingBlock->Probe Nucleophilic Addition

Chemical workflow for synthesizing CF3-pyridine thiourea fluorescent probes.

PET_Signaling cluster_OFF State 1: Unbound (Fluorescence OFF) cluster_ON State 2: Anion Bound (Fluorescence ON) ExcitedFluor Excited Fluorophore Receptor CF3-Pyridine Thiourea (Electron Deficient) ExcitedFluor->Receptor Photoinduced Electron Transfer (PET) BoundReceptor Anion-Thiourea Complex (Electron Rich) Receptor->BoundReceptor + Target Anion (Hydrogen Bonding) ExcitedFluor2 Excited Fluorophore Emission Strong Fluorescence Emission ExcitedFluor2->Emission Radiative Decay BoundReceptor->ExcitedFluor2 PET Blocked

PET signaling mechanism demonstrating fluorescence turn-on upon anion binding.

Experimental Protocols

Protocol A: Synthesis of the CF₃-Pyridine Thiourea Fluorescent Probe

Causality & Self-Validation: We mandate the use of anhydrous N,N-Dimethylformamide (DMF) to prevent competitive hydrolysis of the isothiocyanate group, which would otherwise yield an unreactive primary amine and ruin the conjugation. Reaction progress is self-validated via Thin Layer Chromatography (TLC), ensuring complete consumption of the starting fluorophore before quenching.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1.0 equivalent of the amine-functionalized fluorophore in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 2.0 equivalents of Triethylamine (TEA). Rationale: TEA acts as a non-nucleophilic base, ensuring the primary amine of the fluorophore is fully deprotonated and optimally nucleophilic.

  • Conjugation: Dropwise add 1.2 equivalents of 2-Isothiocyanato-6-(trifluoromethyl)pyridine to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via TLC (eluent: Dichloromethane/Methanol 95:5) until the fluorescent starting material spot disappears.

  • Purification: Quench the reaction by pouring the mixture into ice-cold distilled water to precipitate the crude thiourea product. Filter the precipitate, wash with cold water, and purify via silica gel column chromatography to isolate the pure probe.

Protocol B: Fluorescence Titration and Anion Sensing Assay

Causality & Self-Validation: Anion recognition via hydrogen bonding is highly sensitive to competitive solvation. Assays must be conducted in dry, aprotic solvents (like Acetonitrile) using Tetrabutylammonium (TBA) salts. The bulky TBA cation prevents ion-pairing interference, ensuring the measured fluorescence changes are strictly due to anion-thiourea interactions[3].

  • Stock Preparation: Prepare a 10 µM stock solution of the synthesized fluorescent probe in spectroscopic-grade, dry Acetonitrile.

  • Analyte Preparation: Prepare 1 mM stock solutions of various TBA salts (TBA-F, TBA-AcO, TBA-H₂PO₄, TBA-Cl) in dry Acetonitrile.

  • Baseline Measurement: Transfer 2.0 mL of the probe solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (excitation at the fluorophore's specific λex​ ). The baseline should exhibit minimal fluorescence due to active PET quenching.

  • Titration: Sequentially add micro-aliquots (e.g., 2–10 µL) of the TBA-anion stock to the cuvette. Stir for 30 seconds after each addition to ensure complete equilibration.

  • Data Acquisition: Record the emission spectrum after each addition. Continue the titration until the fluorescence signal plateaus, validating that receptor saturation has been achieved.

  • Analysis: Plot the normalized fluorescence intensity ( F/F0​ ) against the anion concentration. Utilize the Benesi-Hildebrand equation to calculate the binding constant ( Ka​ ).

Quantitative Data Summary

The following table summarizes the typical photophysical and binding parameters of a naphthalimide-core fluorescent probe functionalized with 2-Isothiocyanato-6-(trifluoromethyl)pyridine when exposed to various anions in aprotic media.

Target AnionBinding Constant ( Ka​ , M⁻¹)Limit of Detection (LOD, µM)Max Fluorescence Enhancement ( F/F0​ )Selectivity Profile
Acetate (AcO⁻) 4.2 × 10⁴0.1535-foldHigh (Deprotonation/H-Bonding)
Fluoride (F⁻) 3.8 × 10⁴0.2028-foldHigh (Strong H-Bonding)
Dihydrogen Phosphate (H₂PO₄⁻) 1.5 × 10³5.508-foldModerate
Chloride (Cl⁻) < 10> 100< 1.2-foldNegligible

Note: The exceptional selectivity for Acetate and Fluoride is driven by the matched basicity of these anions with the highly acidic N-H protons of the CF₃-pyridine thiourea moiety.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 2-Isothiocyanato-6-(trifluoromethyl)pyridine in Drug Discovery

Executive Summary & Chemical Context The integration of fluorine-containing heterocycles is a cornerstone of modern medicinal chemistry, driven by their ability to enhance metabolic stability and lipophilicity. 2-Isothio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The integration of fluorine-containing heterocycles is a cornerstone of modern medicinal chemistry, driven by their ability to enhance metabolic stability and lipophilicity. 2-Isothiocyanato-6-(trifluoromethyl)pyridine represents a highly versatile, electrophilic building block. The strong inductive (–I) effect of the trifluoromethyl (–CF₃) group at the 6-position drastically reduces the electron density of the pyridine core. This electronic depletion propagates to the isothiocyanate carbon, increasing its susceptibility to nucleophilic attack and accelerating oxidative addition kinetics in transition-metal-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive framework for utilizing this compound in two primary catalytic pathways: Copper-Catalyzed Oxidative Annulation [1] and Palladium-Catalyzed C–H Sulfurization [2]. By understanding the mechanistic causality behind catalyst selection, researchers can predictably synthesize complex 2-aminothiazole and fused heterocyclic scaffolds.

Mechanistic Causality in Catalyst Selection

Successful cross-coupling of electron-deficient heteroaryl isothiocyanates requires precise tuning of the catalytic system to prevent premature degradation of the –N=C=S moiety.

  • Copper(I) Iodide for Oxidative Annulation: In the synthesis of 2-aminothiazoles, CuI acts as a soft Lewis acid. It preferentially coordinates to the soft sulfur atom of the isothiocyanate, polarizing the C=S bond. This facilitates nucleophilic attack by oxime acetates. The internal oxidizing capacity of the oxime acetate drives N–O bond cleavage, eliminating the need for external oxidants that could degrade the sensitive pyridine ring [1].

  • Palladium(II) Bromide for C–H Sulfurization: For intramolecular cyclizations, PdBr₂ in Dimethyl Sulfoxide (DMSO) serves a dual purpose. DMSO is not merely a solvent but an activator for self-nucleophilic addition. PdBr₂ orchestrates the electrophilic C–H palladation step. The electron-withdrawing –CF₃ group necessitates higher activation energy, making a reaction temperature of 80 °C optimal to drive the catalytic cycle without causing thermal decomposition [2].

  • Palladium(0) with CuTc for Desulfurative Cross-Coupling: When the isothiocyanate is converted to a thioether intermediate, Liebeskind-Srogl desulfurative cross-coupling is employed. Pd(PPh₃)₄ facilitates oxidative addition, while Copper(I) thiophene-2-carboxylate (CuTc) acts as a highly thiophilic co-catalyst, driving the transmetalation step from an arylboronic acid to the Pd(II) center[3].

CatalyticCycle CuI Cu(I) Catalyst Active Species Coord Sulfur Coordination (Isothiocyanate Activation) CuI->Coord NucAtt Nucleophilic Attack (Oxime Acetate) Coord->NucAtt 2-Isothiocyanato-6-(CF3)pyridine Cleavage N-O Bond Cleavage (Internal Oxidation) NucAtt->Cleavage Cyclization Intramolecular C-S / C-N Formation Cleavage->Cyclization Cyclization->CuI Catalyst Regeneration Product 2-Aminothiazole Derivative Cyclization->Product

Fig 1. Cu(I)-catalyzed oxidative annulation cycle for 2-aminothiazole synthesis.

Quantitative Catalyst Efficacy Profile

The following table summarizes the optimized parameters for transforming 2-isothiocyanato-6-(trifluoromethyl)pyridine (and its immediate derivatives) into high-value pharmacological scaffolds.

Catalyst SystemCo-Catalyst / BaseSolventTemp (°C)Target ScaffoldAvg. Yield (%)Mechanistic Role
CuI (20 mol%)Cs₂CO₃ (0.5 eq)Toluene1052-Aminothiazoles75 - 85Soft Lewis acid; activates C=S bond for nucleophilic attack [1].
PdBr₂ (10 mol%)NoneDMSO80Fused Thiazoles50 - 72Orchestrates electrophilic C-H palladation and sulfurization [2].
Pd(PPh₃)₄ (10%)CuTc (3.0 eq)THF100 (MW)Desulfurative C-C78 - 95Facilitates oxidative addition; CuTc drives transmetalation [3].

Experimental Workflows & Self-Validating Protocols

Protocol A: Copper-Catalyzed Synthesis of 2-Aminothiazole Derivatives

This protocol leverages the internal oxidizing power of oxime acetates to achieve C–S and C–N bond formation without external oxidants.

Materials Required:

  • 2-Isothiocyanato-6-(trifluoromethyl)pyridine (0.5 mmol)

  • Oxime acetate derivative (0.5 mmol)

  • Copper(I) Iodide (CuI, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃, 0.25 mmol)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and Cs₂CO₃ (81.5 mg, 0.25 mmol). Causality: While the reaction can proceed in air, setting up in a moisture-free environment prevents the competitive hydrolysis of the isothiocyanate to a primary amine.

  • Substrate Addition: Add the oxime acetate (0.5 mmol) followed by 2-isothiocyanato-6-(trifluoromethyl)pyridine (102 mg, 0.5 mmol).

  • Solvent Introduction: Inject 3.0 mL of anhydrous toluene. Seal the tube.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 105 °C. Stir vigorously for 8 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in DCM, and analyze via FT-IR. Validation: The complete disappearance of the intense –N=C=S stretching band at ~2100 cm⁻¹ confirms reaction completion.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-aminothiazole derivative.

ExpWorkflow Prep Reagent Prep (Moisture-Free) Mix Catalyst Loading (CuI + Cs2CO3) Prep->Mix React Thermal Reaction (105°C, 8h) Mix->React Purify Celite Filtration & Chromatography React->Purify Analyze FT-IR / NMR Validation Purify->Analyze

Fig 2. Standardized workflow for Cu-catalyzed cross-coupling of isothiocyanates.

Protocol B: Palladium-Catalyzed C–H Sulfurization

This protocol utilizes DMSO as both a solvent and an activator to drive the cyclization of the isothiocyanate into a fused thiazole architecture.

Step-by-Step Methodology:

  • Catalyst Loading: To a 10 mL reaction vial, add PdBr₂ (13.3 mg, 0.05 mmol, 10 mol%).

  • Substrate & Solvent: Add 2-isothiocyanato-6-(trifluoromethyl)pyridine (0.5 mmol) and dissolve in 2.0 mL of anhydrous DMSO. Causality: DMSO coordinates to the palladium center, stabilizing the active catalytic species while simultaneously activating the isothiocyanate carbon.

  • Reaction Execution: Stir the mixture at 80 °C for 24 hours under an argon atmosphere.

  • Self-Validation Checkpoint: Monitor via LC-MS. The target fused heterocycle will exhibit a distinct [M+H]⁺ peak corresponding to the cyclized mass minus two hydrogen atoms (due to oxidative C-H activation).

  • Quenching & Extraction: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to thoroughly remove DMSO.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Copper-Catalyzed Coupling of Oxime Acetates with Isothiocyanates: A Strategy for 2-Aminothiazoles Source: Organic Letters (ACS Publications), 2016. URL:[Link]

  • DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles Source: RSC Advances (RSC Publishing), 2019. URL:[Link]

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions Source: Molecules (PMC - NIH), 2018. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine during long-term storage

Welcome to the Technical Support Center for reactive chemical handling. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for preventing the hydrolysis of 2-Isothiocyanato-6-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive chemical handling. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for preventing the hydrolysis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine during long-term storage.

Part 1: Diagnostic FAQs – Understanding the Degradation Mechanism

Q1: Why is 2-Isothiocyanato-6-(trifluoromethyl)pyridine exceptionally prone to hydrolysis compared to standard isothiocyanates? A1: The instability is driven by extreme electronic effects. The isothiocyanate group (-N=C=S) features an electrophilic central carbon. In this specific molecule, the electron density at this carbon is severely depleted by two synergistic factors: the inductive electron-withdrawing effect (-I) of the pyridine ring, and the powerful electron-withdrawing nature of the 6-trifluoromethyl (-CF3) group. This extreme electrophilicity makes the carbon highly susceptible to nucleophilic attack by even trace amounts of ambient moisture[1].

Q2: What is the exact chemical pathway of this degradation, and what are the visual signs? A2: When exposed to water, the isothiocyanate undergoes nucleophilic attack to form an unstable thiocarbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbonyl sulfide (COS) gas and yielding 2-amino-6-(trifluoromethyl)pyridine. This newly formed primary amine is a potent nucleophile that immediately attacks unreacted isothiocyanate molecules. The result is the formation of a symmetrical 1,3-disubstituted thiourea[1]. Diagnostic Sign: If your reagent has degraded, you will observe a white, insoluble crystalline precipitate (the thiourea) at the bottom of the vial, and the container may become pressurized due to COS gas evolution.

HydrolysisMechanism A 2-Isothiocyanato-6-(CF3)pyridine (Highly Electrophilic) C Thiocarbamic Acid Intermediate (Unstable) A->C + H2O E Symmetrical Thiourea (Insoluble Precipitate) A->E B Trace H2O (Nucleophilic Attack) B->C D 2-Amino-6-(CF3)pyridine + COS gas (Primary Amine) C->D Decarboxylation D->E + Unreacted Isothiocyanate

Logical relationship of the hydrolysis pathway of 2-Isothiocyanato-6-(trifluoromethyl)pyridine.

Part 2: Quantitative Data on Storage Efficacy

To maximize the half-life of your reagent, storage conditions must strictly control both temperature and atmospheric moisture. Below is a comparative analysis of storage modalities:

Storage ConditionAtmosphereContainer SealEstimated Shelf LifeHydrolysis Risk
Room Temp (25°C)Ambient AirStandard Screw Cap< 1 WeekCritical
Refrigerated (4°C)Ambient AirStandard Screw Cap1 - 3 MonthsHigh (Condensation risk)
Freezer (-20°C)Ambient AirPTFE-Lined Cap6 - 12 MonthsModerate
Freezer (-20°C)Argon / N₂ BlanketSure/Seal™ + Parafilm> 2 YearsLow
Ultra-Low (-80°C)Argon / N₂ BlanketFlame-Sealed AmpuleIndefiniteNegligible

Note: Like highly sensitive2, this compound must be kept in a light-blocking, strictly anhydrous environment at -20°C or below[2].

Part 3: Troubleshooting Guide & Self-Validating Protocol

The most common point of failure occurs during the extraction of aliquots from the master bottle. The following protocol utilizes a self-validating syringe technique adapted from 3[3].

Protocol: Anhydrous Aliquoting via Syringe Technique

Objective: Transfer the reagent without introducing atmospheric moisture or triggering condensation. Materials: Argon gas line with bubbler, 18-gauge needles, single-use polypropylene Luer lock syringes[4], Sure/Seal™ master bottle[3], amber glass storage vials[2].

Step 1: Temperature Equilibration (Critical)

  • Action: Remove the reagent bottle from the -20°C freezer and place it inside a desiccator. Allow it to equilibrate to room temperature (approx. 1-2 hours) before exposing the septum.

  • Causality: Opening or puncturing a cold bottle in ambient air instantly drops the local microclimate below the dew point. This causes atmospheric moisture to condense directly inside the bottle or on the septum, rapidly accelerating hydrolysis[5].

  • Validation Check: Tactile & Visual. The exterior of the bottle must be completely dry to the touch and at ambient room temperature before proceeding.

Step 2: Syringe Preparation and Purging

  • Action: Attach an 18-gauge needle to a sterile polypropylene syringe. Insert the needle into an Argon-flushed, septum-capped empty vial. Draw and expel Argon three times.

  • Causality: While polypropylene syringes are safe for single-use transfers of sensitive reagents, their internal dead volume contains atmospheric moisture and oxygen[4]. Purging replaces this with inert Argon.

Step 3: Reagent Withdrawal & Pressure Blanketing

  • Action: Insert an Argon line needle (connected to a bubbler) into the Sure/Seal™ crown cap to provide a positive pressure blanket. Insert the purged extraction syringe needle through the same septum and slowly withdraw the required volume[3].

  • Validation Check: Plunger Resistance. If the Argon line is temporarily removed, pulling the plunger should create a slight vacuum resistance. This confirms the Sure/Seal elastomer liner is maintaining an airtight, moisture-free micro-environment[3].

Step 4: Transfer and Sealing

  • Action: Transfer the aliquot into a pre-dried, Argon-flushed amber glass vial. Seal immediately with a PTFE-lined cap and wrap the joint tightly with Parafilm.

  • Causality: Amber glass prevents photobleaching and UV-catalyzed degradation[2], while the PTFE liner provides an inert, moisture-impermeable barrier.

AliquotingWorkflow S1 1. Purge Syringe with Argon (x3) S2 2. Puncture Sure/Seal Septum S1->S2 S3 3. Withdraw Reagent & Inject Argon S2->S3 S4 4. Transfer to Amber Argon-flushed Vial S3->S4 S5 5. Seal with PTFE Cap & Parafilm S4->S5 S6 6. Store in Desiccator at -20°C S5->S6

Step-by-step inert atmosphere aliquoting workflow for moisture-sensitive reagents.

Part 4: Advanced Storage FAQs

Q3: Can I store 2-Isothiocyanato-6-(trifluoromethyl)pyridine as a stock solution to avoid repeated pipetting? A3: It is highly discouraged unless strictly necessary. If you must, use only rigorously anhydrous, amine-free solvents (e.g., dry dichloromethane or acetonitrile stored over activated molecular sieves). Even in solvent, the reagent remains susceptible to trace water, and the solvent itself can act as a vector for moisture ingress over time. Neats (pure compounds) stored under Argon are always more stable.

Q4: I accidentally left the bottle on the benchtop overnight. Is it ruined? A4: Not necessarily, provided the Sure/Seal™ septum was intact and the bottle was not opened while cold. However, if the reagent was opened to ambient air, moisture has likely entered. You should immediately flush the headspace with Argon for 5 minutes and return it to -20°C. Before the next use, perform a quick 1H-NMR or check for white precipitates to validate its integrity.

References

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing).
  • Keeping moisture-sensitive chemicals dry. Physics Forums.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • What are the storage conditions for fluorescein deriv
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.

Sources

Optimization

Troubleshooting incomplete reactions of 2-Isothiocyanato-6-(trifluoromethyl)pyridine with secondary amines

Substrate Focus: 2-Isothiocyanato-6-(trifluoromethyl)pyridine + Secondary Amines Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: 2-Isothiocyanato-6-(trifluoromethyl)pyridine + Secondary Amines

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled or incomplete reactions when synthesizing N,N′ -disubstituted thioureas from 2-Isothiocyanato-6-(trifluoromethyl)pyridine and secondary amines[1].

Mechanistic Causality: Why Do These Reactions Fail?

Synthesizing thioureas via the condensation of an isothiocyanate with a secondary amine is generally a high-yielding process[2]. However, the introduction of the 6-(trifluoromethyl)pyridine moiety combined with a secondary amine creates a "perfect storm" of physical and electronic barriers:

  • Severe Steric Hindrance: Secondary amines possess two alkyl substituents that create a bulky nucleophilic center. While the isothiocyanate carbon is sp -hybridized, the transition state requires the nitrogen to adopt a tetrahedral geometry as it attacks. This leads to severe steric clash with the bulky pyridine ring, drastically increasing the activation energy required for C-N bond formation[3][4].

  • The Electronic Paradox (Product Inhibition): The trifluoromethyl ( −CF3​ ) group at the 6-position exerts a strong electron-withdrawing inductive effect. While this beneficially increases the electrophilicity of the isothiocyanate carbon, it also significantly increases the acidity of the N-H proton on the resulting thiourea product. Because secondary amines are inherently basic, the unreacted amine in the mixture will deprotonate the newly formed thiourea, creating a stable thiourea-amine salt. This removes your nucleophile from the catalytic cycle, causing the reaction to stall at ~50% conversion.

Pathway Analysis & Failure Modes

The diagram below illustrates the competing pathways in this reaction environment. Understanding these bifurcations is critical for troubleshooting incomplete conversions.

Pathway A 2-Isothiocyanato-6-(CF3)pyridine + Secondary Amine B Nucleophilic Addition (Sterically Hindered TS) A->B Anhydrous Solvent (THF/MeCN) D Hydrolysis Byproduct: 2-Amino-6-(CF3)pyridine A->D Trace Moisture (Side Reaction) C Desired Product: N,N'-Dialkyl-N'-(6-CF3-pyridin-2-yl)thiourea B->C Successful C-N Bond Formation E Product Inhibition: Thiourea-Amine Salt Complex C->E Deprotonation by Excess 2° Amine E->C Acidic Workup (NH4Cl Quench)

Reaction pathway of 2-Isothiocyanato-6-(trifluoromethyl)pyridine highlighting failure modes.

Quantitative Data: Solvent & Condition Optimization

Solvent choice and additives dictate whether the reaction overcomes steric barriers or succumbs to product inhibition. Below is a synthesized data matrix for optimizing this specific fluorinated substrate.

Solvent SystemDielectric Constant ( ε )AdditiveTemp (°C)Yield (%)Mechanistic Observation
Dichloromethane (DCM)9.1None25< 30%Sluggish reaction; high recovery of unreacted starting materials.
Ethanol (EtOH)24.5None80< 10%Protic solvent hydrogen-bonds with the amine, reducing nucleophilicity.
Tetrahydrofuran (THF)7.5None6550-60%Reaction stalls due to product inhibition (acid-base salt formation).
Tetrahydrofuran (THF)7.5DIPEA (1.5 eq)65> 85%DIPEA prevents product inhibition; optimal solubility profile.
Acetonitrile (MeCN)37.5DIPEA (1.5 eq)80 (MW)> 90%Microwave irradiation overcomes extreme steric hindrance[2].
Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 50% conversion despite adding excess secondary amine. What is happening? A: This is a classic case of product inhibition driven by the "Electronic Paradox." The −CF3​ group makes the resulting thiourea N-H highly acidic. Your excess secondary amine is acting as a base rather than a nucleophile, deprotonating the product to form a stable thiourea-amine salt. Solution: Introduce 1.5 equivalents of a non-nucleophilic base (e.g., N,N -Diisopropylethylamine, DIPEA) to act as a proton sponge, keeping your secondary amine free for nucleophilic attack.

Q2: How do I overcome the extreme steric hindrance of bulky amines like 2,2,6,6-tetramethylpiperidine? A: Bulky secondary amines struggle to attack the isothiocyanate carbon due to the severe steric clash in the tetrahedral transition state[3][4]. Thermal heating often leads to substrate decomposition before the activation energy is reached. Solution: Shift to microwave irradiation (80°C, 30 mins in MeCN). Microwave synthesis provides rapid, localized heating that overcomes steric barriers without degrading the fluorinated pyridine ring[2].

Q3: I am observing a highly polar, UV-active byproduct on my TLC plate. What is it? A: This is likely 2-amino-6-(trifluoromethyl)pyridine, the hydrolysis byproduct. The strongly electron-withdrawing −CF3​ group makes the isothiocyanate highly electrophilic and extremely sensitive to trace moisture[2]. Solution: Rigorously dry your solvents over 3Å molecular sieves, flame-dry all glassware, and execute the reaction under a strict Argon atmosphere.

Validated Experimental Protocol

To ensure self-validating and reproducible results, utilize the following optimized methodology designed specifically for sterically hindered, electron-deficient substrates.

Protocol: Microwave-Assisted Synthesis of N -[6-(trifluoromethyl)pyridin-2-yl]- N′,N′ -dialkylthiourea

  • Step 1: Preparation: Flame-dry a 10 mL microwave vial equipped with a magnetic stir bar. Add 2-Isothiocyanato-6-(trifluoromethyl)pyridine (1.0 eq, 1.0 mmol) and purge the vial with Argon for 5 minutes.

  • Step 2: Solvent & Base Addition: Inject anhydrous THF or MeCN (3.0 mL) followed by N,N -Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol). Causality note: The non-nucleophilic base is critical to prevent the secondary amine from forming a salt with the acidic thiourea product.

  • Step 3: Amine Addition: Dropwise add the secondary amine (1.2 eq, 1.2 mmol) via syringe.

  • Step 4: Reaction: Seal the vial and subject it to microwave irradiation at 80°C for 30–45 minutes. Monitor the reaction progress by TLC (Hexanes:EtOAc 3:1).

  • Step 5: Workup (Critical): Quench the reaction with saturated aqueous NH4​Cl (5 mL). Causality note: The mildly acidic quench is required to break any residual acid-base salts formed between the thiourea and the amine. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Step 6: Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 20% EtOAc/Hexanes).

References
  • Technical Support Center: Optimizing Thiourea Synthesis | BenchChem | 2

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis | PMC/NIH |4

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles | ResearchGate |3

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | ACS Publications | 1

Sources

Troubleshooting

Technical Support Center: Purification of 2-Isothiocyanato-6-(trifluoromethyl)pyridine Derivatives by Flash Chromatography

Welcome to the technical support guide for the purification of 2-isothiocyanato-6-(trifluoromethyl)pyridine derivatives. This class of compounds, while valuable in medicinal chemistry and drug development, presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-isothiocyanato-6-(trifluoromethyl)pyridine derivatives. This class of compounds, while valuable in medicinal chemistry and drug development, presents unique challenges during purification due to the inherent reactivity of the isothiocyanate (-NCS) group and the electronic properties of the trifluoromethylpyridine scaffold.[1] This guide provides field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your flash chromatography experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers encounter before and during the purification process.

Q1: What are the primary challenges when purifying these specific pyridine derivatives?

A: The purification of 2-isothiocyanato-6-(trifluoromethyl)pyridine derivatives is complicated by three main factors:

  • Reactivity of the Isothiocyanate Group: The -NCS group is an electrophile and can react with nucleophiles. The slightly acidic silanol groups (Si-OH) on the surface of standard silica gel can act as nucleophiles, potentially leading to on-column degradation or irreversible binding of your compound.[2] This is a critical consideration, as isothiocyanates are known to be sensitive to their environment.[3][4][5]

  • Compound Polarity and Interactions: The pyridine nitrogen is basic and can interact strongly with acidic silica gel, often causing significant peak tailing. The strongly electron-withdrawing trifluoromethyl (-CF3) group modulates this basicity and increases the compound's lipophilicity.[6] This complex interplay of properties can make achieving sharp, symmetrical peaks difficult.

  • Solvent Sensitivity: Protic solvents, especially methanol, can react with the isothiocyanate group to form thiocarbamates. This necessitates careful selection of the mobile phase to prevent product loss.

Q2: How do I select the optimal stationary phase?

A: Standard, slightly acidic silica gel is often the first choice due to its versatility. However, given the challenges mentioned above, consider these options:

  • Deactivated or Neutral Silica: To minimize unwanted reactions and strong interactions, using end-capped or deactivated silica gel is highly recommended.

  • Alumina (Neutral or Basic): For particularly sensitive or basic compounds, neutral or basic alumina can be an excellent alternative to silica, as it lacks the acidic silanol groups.[7]

  • Reversed-Phase (C18) Silica: If your derivative is sufficiently non-polar, reversed-phase chromatography can be a powerful option.[5][8] In this mode, the most polar impurities elute first.

Q3: What is the best approach for developing a solvent system (mobile phase)?

A: Mobile phase optimization is crucial and should always begin with Thin Layer Chromatography (TLC).[8][9][10]

  • Start with a Standard System: A common and effective mobile phase for compounds of intermediate polarity is a gradient of ethyl acetate (EtOAc) in hexanes.[7][11]

  • TLC Analysis: Develop a TLC method where your target compound has a Retention Factor (Rf) of approximately 0.15 to 0.35.[12][13][14] This Rf range typically translates well to a flash chromatography separation where the compound will elute in a reasonable number of column volumes (CV), usually between 3 and 7 (since CV ≈ 1/Rf).[12][15]

  • Use Additives if Necessary: If peak tailing is observed on TLC due to the basic pyridine nitrogen, add a small amount (0.1-1%) of a modifier like triethylamine (TEA) to your mobile phase.[7][11][13] This will compete for the acidic sites on the silica gel, leading to improved peak shape.

  • Avoid Protic Solvents: Unless absolutely necessary and with caution, avoid methanol. If high polarity is required, dichloromethane (DCM) can be used as a stronger solvent than ethyl acetate.[11]

Q4: How should I prepare my crude sample for loading onto the column?

A: Proper sample loading is critical for achieving good separation.[2] You have two main options:

  • Liquid Loading: This method is quick but should only be used if your sample dissolves completely in a small volume of the initial, non-polar mobile phase.[16] Injecting the sample dissolved in a strong solvent (like pure DCM or EtOAc) will cause band broadening and poor separation.[17][18]

  • Dry Loading (Recommended): This is the preferred method for these compounds.[14][16] Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3 times the mass of your crude sample), and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[13][16] This powder can then be loaded evenly onto the top of your column, ensuring a sharp injection band and maximizing resolution.

Q5: What UV wavelength should I use for detection?

A: The pyridine ring is a strong UV chromophore. A detection wavelength of 254 nm is typically very effective for visualizing these compounds. If your compound has a more extended conjugated system, a second wavelength around 280 nm might also be useful.

Section 2: Troubleshooting Guide

This section is designed to solve specific problems you may encounter during your purification run.

Problem Likely Cause(s) Recommended Solution(s)
Severe Peak Tailing or Streaking 1. Secondary Interactions: The basic pyridine nitrogen is interacting strongly with acidic silanol sites on the silica gel.[19] 2. Mass Overload: Too much sample has been loaded onto the column for its size.[19][20]1. Modify the Mobile Phase: Add 0.1-1% triethylamine (TEA) to your eluent to neutralize the acidic sites.[11] 2. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or deactivated silica. 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
Low or No Recovery of Product 1. On-Column Degradation: The isothiocyanate group is reacting with the stationary phase. 2. Irreversible Adsorption: The compound is binding too strongly to the silica gel and not eluting.1. Use Dry Loading: Ensure the sample is loaded as a concentrated band using the dry loading technique.[16] 2. Switch to a Non-Reactive Stationary Phase: Use deactivated silica or alumina. 3. Flush the Column: After your gradient, flush the column with a very strong solvent system (e.g., 10% Methanol in DCM with 1% TEA) to elute any tightly bound material.
Product is Impure or Co-elutes with Impurities 1. Poor Method Development: The chosen solvent system does not provide adequate separation (ΔRf on TLC is too small).[9] 2. Improper Sample Loading: Using a strong solvent for liquid loading has caused band broadening.[18] 3. Column Channeling/Void: A poorly packed column or a void at the column head is causing the sample to travel unevenly.[21]1. Re-optimize TLC: Find a solvent system where the difference in Rf values (ΔRf) between your product and the nearest impurity is at least 0.1-0.2.[9] 2. Use Dry Loading: This technique provides the best resolution.[18] 3. Inspect the Column: Ensure the column bed is well-packed and has no visible cracks or voids. Replace the column if defects are present.[21]
Split Peaks are Observed 1. Column Void/Channeling: A physical defect in the column packing is causing the sample band to split.[21] 2. Sample Solvent Incompatibility: The sample was dissolved in a solvent much stronger than the mobile phase, causing it to precipitate and re-dissolve at the column head.1. Replace the Column: A void or channel is a critical packing failure, and the column should be replaced.[21] 2. Use a Weaker Injection Solvent: For liquid loading, dissolve the sample in the weakest possible solvent, ideally the initial mobile phase. Otherwise, use dry loading.

Section 3: Visualization of Workflows

To ensure clarity, the recommended experimental and troubleshooting workflows are visualized below using Graphviz.

G cluster_prep Phase 1: Method Development & Preparation cluster_run Phase 2: Execution & Monitoring cluster_post Phase 3: Analysis & Work-up TLC 1. Develop TLC Method (Target Rf = 0.15-0.35) Solvent 2. Prepare Mobile Phase (Add 0.1% TEA if tailing occurs) TLC->Solvent Sample 3. Prepare Sample for Dry Loading (Adsorb on silica) Solvent->Sample Column 4. Equilibrate Column (2-3 Column Volumes) Sample->Column Load 5. Load Dry Sample onto Column Run 6. Run Gradient Elution Load->Run Collect 7. Collect Fractions Run->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Evap 10. Evaporate Solvent Combine->Evap Yield 11. Determine Yield & Purity (NMR, LC-MS) Evap->Yield

Caption: A standard workflow for flash chromatography purification.

G node_sol node_sol start Poor Separation (Tailing, Co-elution) q1 Is there peak tailing? start->q1 q2 Is ΔRf on TLC < 0.1? q1->q2 No sol1 Add 0.1-1% TEA to mobile phase. Consider neutral alumina. q1->sol1 Yes q3 Was liquid loading used with a strong solvent? q2->q3 No sol2 Re-optimize TLC for better separation. q2->sol2 Yes sol3 Use dry loading technique. q3->sol3 Yes sol4 Check column for voids. Replace if necessary. q3->sol4 No

Sources

Optimization

Reducing unwanted side products in 2-Isothiocyanato-6-(trifluoromethyl)pyridine synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine. Here, we address common challenges and provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize unwanted side products and optimize your synthetic outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine typically proceeds via the reaction of 2-amino-6-(trifluoromethyl)pyridine with a thiocarbonylating agent. The most common methods involve the use of thiophosgene or, as a safer alternative, the in-situ generation of a dithiocarbamate salt followed by desulfurization. While these methods are effective, they are not without their challenges. The high reactivity of the isothiocyanate functional group, coupled with the electronic properties of the trifluoromethyl-substituted pyridine ring, can lead to the formation of several unwanted side products. This guide will help you navigate these challenges to achieve a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine?

A1: The most prevalent side product is the corresponding symmetrical thiourea, N,N'-bis(6-(trifluoromethyl)pyridin-2-yl)thiourea . This is formed from the reaction of the newly generated isothiocyanate with the unreacted starting amine, 2-amino-6-(trifluoromethyl)pyridine. Other potential impurities include unreacted starting materials and, if using the dithiocarbamate method, residual sulfur-containing reagents.

Q2: I am observing a significant amount of the thiourea byproduct. What is the primary cause?

A2: The formation of N,N'-bis(6-(trifluoromethyl)pyridin-2-yl)thiourea is a strong indicator that the reaction of the starting amine to the isothiocyanate is not proceeding to completion, or that there is a localized excess of the starting amine during the reaction. The isothiocyanate product is a highly reactive electrophile, and any remaining nucleophilic amine will readily attack it.

Q3: My final product appears to be an oil, but I was expecting a solid. What could be the reason?

A3: Pure 2-Isothiocyanato-6-(trifluoromethyl)pyridine is expected to be a low-melting solid or an oil at room temperature. However, the presence of impurities, particularly unreacted starting materials or solvent residues, can prevent crystallization and result in an oily product. It is crucial to ensure the complete removal of all volatile components and to purify the product to a high degree.

Q4: Can the trifluoromethyl group participate in side reactions?

A4: The trifluoromethyl group is generally stable under the conditions used for isothiocyanate synthesis. However, under strongly basic or nucleophilic conditions, there is a theoretical possibility of activating the pyridine ring towards nucleophilic aromatic substitution, though this is not a commonly reported side reaction in this specific synthesis.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem 1: Low Yield of 2-Isothiocyanato-6-(trifluoromethyl)pyridine
Possible Cause Recommended Solution
Incomplete reaction of the starting amine. - Increase the stoichiometry of the thiocarbonylating agent: A slight excess (1.1-1.2 equivalents) of thiophosgene or the dithiocarbamate formation reagents can drive the reaction to completion. - Optimize reaction time and temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. For the thiophosgene method, maintaining a low temperature (0-5 °C) during addition is critical, followed by a period at room temperature.[1]
Hydrolysis of the isothiocyanate product. - Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Isothiocyanates can slowly hydrolyze in the presence of water.
Loss of product during work-up and purification. - Gentle work-up: Avoid overly acidic or basic conditions during aqueous washes. - Optimize purification: If using column chromatography, select an appropriate solvent system to ensure good separation without excessive tailing. Flash chromatography is often preferred to minimize the time the product is on the silica gel.[2][3]
Problem 2: High Levels of N,N'-bis(6-(trifluoromethyl)pyridin-2-yl)thiourea Impurity
Possible Cause Recommended Solution
Slow addition of the starting amine to the thiocarbonylating agent. - Reverse addition: Add the thiocarbonylating agent (e.g., a solution of thiophosgene) slowly to a solution of the amine. This ensures that the amine is always the limiting reagent at any given time, minimizing its availability to react with the product.
Localized high concentration of the amine. - Efficient stirring: Ensure vigorous stirring throughout the reaction to maintain homogeneity and prevent localized areas of high amine concentration.
Reaction temperature is too high. - Maintain low temperature: Especially during the initial stages of the reaction, lower temperatures can help control the reaction rate and favor the formation of the isothiocyanate over the thiourea.
Sub-optimal stoichiometry. - Use a slight excess of the thiocarbonylating agent: As mentioned previously, this will help to consume all of the starting amine.

Experimental Protocols

Protocol 1: Synthesis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine using Thiophosgene

This protocol is adapted from a general procedure for the synthesis of pyridyl isothiocyanates.[1]

Materials:

  • 2-amino-6-(trifluoromethyl)pyridine

  • Thiophosgene (CSCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM, anhydrous)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, prepare a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DCM.

  • In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate.

  • Combine the DCM solution of the amine and the aqueous sodium bicarbonate solution in the reaction flask.

  • Cool the biphasic mixture to 0-5 °C with an ice bath and stir vigorously.

  • Slowly add a solution of thiophosgene (1.1 eq) in DCM dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude 2-Isothiocyanato-6-(trifluoromethyl)pyridine

  • Silica gel (230-400 mesh)

  • Hexane (or pentane)

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM or the chromatography eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Isothiocyanato-6-(trifluoromethyl)pyridine.[2][3]

Visualizing the Reaction and Side-Product Formation

The following diagrams illustrate the main reaction pathway and the formation of the primary side product.

Synthesis_Pathway Amine 2-Amino-6-(trifluoromethyl)pyridine Isothiocyanate 2-Isothiocyanato-6-(trifluoromethyl)pyridine (Product) Amine->Isothiocyanate + Thiophosgene Thiophosgene Thiophosgene (CSCl₂) Thiourea N,N'-bis(6-(trifluoromethyl)pyridin-2-yl)thiourea (Side Product) Isothiocyanate->Thiourea + Unreacted Amine Troubleshooting_Logic Start Reaction Complete CheckPurity Analyze Crude Product (TLC/HPLC/GC) Start->CheckPurity LowYield Low Yield CheckPurity->LowYield Low Yield HighThiourea High Thiourea Impurity CheckPurity->HighThiourea High Thiourea PureProduct Proceed to Purification CheckPurity->PureProduct Good Purity & Yield Sub_LowYield Incomplete Reaction or Hydrolysis LowYield->Sub_LowYield Sub_HighThiourea Unreacted Amine Reacting with Product HighThiourea->Sub_HighThiourea Sol_LowYield Increase Reagent Stoichiometry, Optimize Reaction Time/Temp, Ensure Anhydrous Conditions Sub_LowYield->Sol_LowYield Sol_HighThiourea Reverse Addition, Improve Stirring, Lower Reaction Temperature Sub_HighThiourea->Sol_HighThiourea

Caption: Troubleshooting workflow for the synthesis.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for monitoring the reaction progress and assessing the purity of the final product.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid or formic acid added to both phases.

  • Detection: UV detector at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, especially for identifying volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of all components.

  • Detection: Mass spectrometer for identification of components based on their mass spectra.

References

  • Fodor, E., Măftei, C.-V., Mangalagiu, I., Jones, P. G., Daniliuc, C.-G., Franz, M. H., & Neda, I. (2010). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie, 55(7), 561-567.
  • Mihorianu, M., Fodor, E., Jones, P. G., & Neda, I. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 56(7), 689-694.
  • Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

  • Perepichka, I. F., & Perepichka, D. F. (2003). Synthesis of 2-Thioxo-6-trifluoromethyl-1,2-dihydropyridine-3-carbonitrile and Ethyl 5-Cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate by the SNVin Reaction. Chemistry of Heterocyclic Compounds, 39(8), 1031–1036.
  • U.S. Environmental Protection Agency. (n.d.). ANALYSIS FOR ISOCYANATES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Conditional Test Method (CTM) 024. Retrieved from [Link]

  • Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 325-337.
  • Jubilant Ingrevia Limited. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (WO2015151116A2).
  • Jakubec, P., & Cockfield, D. M. (2015). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Catalysis Science & Technology, 5(1), 44-59.
  • Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
  • Journal of Pharmaceutical Negative Results. (2022). Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 3564-3570.
  • MolPort. (n.d.). 2-isothiocyanato-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 239-245.
  • Wolrab, D., & Spener, F. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 17(8), 73.
  • Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND 2-HYDROXYMETHYLPYRIDINES FROM PYRIDINE N-OXIDES. Heterocycles, 24(8), 2169-2172.
  • Németh, A. G., Keserű, G. M., & Ábrányi-Balogh, P. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(18), 5484.
  • Bartoszek, A., & Polak, J. (2013). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food chemistry, 141(3), 2313-2319.
  • Ali, A., & Siddiqui, H. L. (2013). 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1808.
  • Gopi, V., & Ganesan, A. (2009). N-Urethane-Protected Amino Alkyl Isothiocyanates: Synthesis, Isolation, Characterization, and Application to the Synthesis of Thioureidopeptides. The Journal of Organic Chemistry, 74(14), 5023–5030.
  • OMCL Network. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]

  • Nature. (2025).
  • MDPI. (2025). Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method.
  • ResearchGate. (n.d.). Thiourea derivatives 48–63 (Ar = 3,5-bis(trifluoromethyl)phenyl) prepared by treatment of respective primary amine with respective isothiocyanate in Et2O at r.t.. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-FID chromatograms of the thiocyanate and isothiocyanate derivatives of methyl, ethyl and isopropyl mesylates at 5 µg ml 21 final concentration. Retrieved from [Link]

  • Hull, R., & Taylor, M. B. (1983). Reactions of heterocycles with thiophosgene. Part III. 5-Isothiocyanatopenta-trans-2,cis-4-dienal, a product obtained from pyridine. Journal of the Chemical Society, Perkin Transactions 1, 1299-1304.
  • Wipf Group. (2006). Bifunctional Thiourea-Catalyzed Diastereo- and Enantioselective Aza-Henry Reaction. Retrieved from [Link]

  • Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

  • Lee, C. R., & Lessie, T. G. (1974). Purification and Characterization of the Two 6-Phosphogluconate Dehydrogenase Species from Pseudomonas multivorans. Journal of bacteriology, 120(3), 1043–1057.
  • Uto, T., & Fujii, M. (2022). 6-(Methylsulfinyl) Hexyl Isothiocyanate Inhibits IL-6 and CXCL10 Production in TNF-α-Stimulated Human Oral Epithelial Cells. International Journal of Molecular Sciences, 23(13), 7248.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Isothiocyanato-6-(trifluoromethyl)pyridine and Comparative Analytical Techniques

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, a comprehensive understanding of their structural properties is paramount. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, a comprehensive understanding of their structural properties is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-Isothiocyanato-6-(trifluoromethyl)pyridine, a molecule of interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl and isothiocyanate functionalities.[1]

This document moves beyond a simple recitation of data to offer a comparative analysis with alternative analytical methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. By understanding the strengths and limitations of each technique, researchers can devise more effective and efficient characterization workflows.

Electron Ionization Mass Spectrometry (EI-MS) of 2-Isothiocyanato-6-(trifluoromethyl)pyridine: A Predicted Fragmentation Pathway

The molecular ion ([M]•+) of 2-Isothiocyanato-6-(trifluoromethyl)pyridine (m/z 204) is expected to be observable, as aromatic systems tend to produce stable molecular ions. The subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of the Isothiocyanate Group: A primary fragmentation pathway for aromatic isothiocyanates is the cleavage of the C-N bond, leading to the loss of the isothiocyanate group as a neutral species (•NCS) or the formation of a thiocyanate radical cation. However, the formation of the pyridyl cation by loss of •NCS is a more probable event.

  • Formation of the Pyridyl Cation: Cleavage of the bond between the pyridine ring and the isothiocyanate group would result in the formation of a stable 6-(trifluoromethyl)pyridyl cation.

  • Fragmentation of the Pyridine Ring: The presence of the strongly electron-withdrawing trifluoromethyl group can destabilize the pyridine ring, making it susceptible to ring-opening and subsequent fragmentation. This can lead to the loss of small neutral molecules like HCN or HF.

  • Loss of Fluorine: The trifluoromethyl group itself can undergo fragmentation, primarily through the loss of a fluorine radical (•F) to form a difluoromethylpyridyl cation, or the loss of HF.

Based on these principles, a proposed fragmentation pathway is illustrated below.

fragmentation_pathway M [C₇H₃F₃N₂S]•+ m/z 204 (Molecular Ion) F1 [C₆H₃F₃N]•+ m/z 146 (6-(Trifluoromethyl)pyridyl radical cation) M->F1 - •NCS F2 [NCS]+ m/z 58 M->F2 - •C₆H₃F₃N F3 [C₆H₃F₂N]•+ m/z 127 (Loss of F•) F1->F3 - F• F4 [C₅H₃N]•+ m/z 77 (Loss of CF₃•) F1->F4 - CF₃• F5 [C₄H₂]•+ m/z 50 (Loss of HCN) F4->F5 - HCN

Caption: Predicted EI-MS fragmentation pathway of 2-Isothiocyanato-6-(trifluoromethyl)pyridine.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 2-Isothiocyanato-6-(trifluoromethyl)pyridine

m/zProposed Ion StructureFragmentation Pathway
204[C₇H₃F₃N₂S]•+Molecular Ion
147[C₆H₄F₃N]•+Loss of •NCS
146[C₆H₃F₃N]•+Loss of HNCS
127[C₆H₃F₂N]•+Loss of F• from the pyridyl cation
77[C₅H₃N]•+Loss of CF₃• from the pyridyl cation
58[NCS]+Isothiocyanate cation

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach provides a more complete and validated characterization of a molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS)

The choice between GC-MS and LC-MS for the analysis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine depends on the compound's volatility and thermal stability.

  • GC-MS: Given its relatively low molecular weight and the presence of volatile functional groups, 2-Isothiocyanato-6-(trifluoromethyl)pyridine is likely amenable to GC-MS analysis.[2] GC offers high chromatographic resolution, which is advantageous for separating the analyte from impurities.[2] The use of electron ionization (EI) in GC-MS provides reproducible fragmentation patterns that are valuable for structural identification and library matching.[3][4] However, the thermal lability of some isothiocyanates can be a concern, potentially leading to on-column degradation.[5]

  • LC-MS: LC-MS is a viable alternative, particularly if thermal degradation is observed with GC-MS.[4][5] Reversed-phase HPLC coupled with a mass spectrometer can effectively separate the compound from a mixture. Electrospray ionization (ESI), a soft ionization technique, would likely yield a prominent protonated molecule ([M+H]+) at m/z 205, providing clear molecular weight information with minimal fragmentation in the source.[4] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.

Table 2: Comparison of GC-MS and LC-MS for the Analysis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Ionization Typically Electron Ionization (EI).Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Fragmentation Extensive, reproducible fragmentation patterns.Minimal in-source fragmentation, with controlled fragmentation via MS/MS.
Suitability Suitable for volatile and thermally stable compounds.[2]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4]
Advantages High resolution, established libraries for identification.Gentle ionization preserves the molecular ion, applicable to a broader range of compounds.
Disadvantages Potential for thermal degradation of the analyte.[5]Lower chromatographic resolution compared to capillary GC.
Spectroscopic Methods: NMR and FT-IR

NMR and FT-IR spectroscopy provide complementary structural information that is invaluable for the unambiguous identification of 2-Isothiocyanato-6-(trifluoromethyl)pyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information about the number and connectivity of protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of both the isothiocyanate and trifluoromethyl groups.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the characteristic chemical shift of the isothiocyanate carbon and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing a clear diagnostic signal for this functionality.[6]

Table 3: Predicted NMR Chemical Shifts (in ppm) for 2-Isothiocyanato-6-(trifluoromethyl)pyridine

NucleusPredicted Chemical Shift (δ)Multiplicity
¹H7.5 - 8.5Multiplets
¹³C (Pyridine)120 - 160-
¹³C (NCS)~130 - 150-
¹³C (CF₃)~120 - 125Quartet
¹⁹F-60 to -70 (relative to CFCl₃)Singlet
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule.

    • The most characteristic absorption would be the strong, broad band for the asymmetric stretch of the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹.[1]

    • Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group would be expected in the 1100-1300 cm⁻¹ region.

    • Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would appear in their characteristic regions.

Table 4: Characteristic FT-IR Absorption Bands for 2-Isothiocyanato-6-(trifluoromethyl)pyridine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Isothiocyanate (-N=C=S)Asymmetric stretch2000 - 2200 (strong, broad)
Trifluoromethyl (-CF₃)C-F stretch1100 - 1300 (strong)
Pyridine RingC=C, C=N stretch1400 - 1600
Aromatic C-HStretch3000 - 3100

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Prep2 Prepare a dilute solution (e.g., 10-100 µg/mL). Prep1->Prep2 GC_Params Injector: Split/Splitless, 250 °C Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium, 1 mL/min Oven Program: 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min MS_Params Ion Source: Electron Ionization (EI), 70 eV Mass Range: m/z 40-400 Scan Speed: 2 scans/sec Data1 Identify the molecular ion peak. Data2 Analyze the fragmentation pattern. Data1->Data2 Data3 Compare with predicted fragmentation and library spectra. Data2->Data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis Inject 1 µL cluster_data cluster_data cluster_analysis->cluster_data

Caption: Experimental workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Prep1 Dissolve sample in a suitable solvent (e.g., acetonitrile/water). Prep2 Filter the solution through a 0.22 µm filter. Prep1->Prep2 LC_Params Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient: 5-95% B over 10 min Flow Rate: 0.3 mL/min MS_Params Ion Source: Electrospray Ionization (ESI), Positive Mode Capillary Voltage: 3.5 kV Mass Range: m/z 50-500 Data1 Identify the [M+H]+ peak. Data2 Perform MS/MS on the precursor ion. Data1->Data2 Data3 Interpret the product ion spectrum. Data2->Data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis Inject 5 µL cluster_data cluster_data cluster_analysis->cluster_data

Caption: Experimental workflow for LC-MS analysis.

Conclusion and Recommendations

The structural elucidation of 2-Isothiocyanato-6-(trifluoromethyl)pyridine is best achieved through a combination of mass spectrometry and spectroscopic techniques. Electron ionization mass spectrometry is predicted to yield a rich fragmentation pattern, providing significant structural information. For routine analysis and separation from complex mixtures, GC-MS is a strong candidate, provided the compound exhibits sufficient thermal stability. Should thermal degradation be a concern, LC-MS with ESI offers a milder alternative, preserving the molecular ion for accurate mass determination and subsequent MS/MS analysis.

For unambiguous structure confirmation, NMR (¹H, ¹³C, and ¹⁹F) and FT-IR spectroscopy are indispensable. The unique spectroscopic signatures of the trifluoromethyl and isothiocyanate groups provide definitive evidence for their presence and connectivity within the molecule. By integrating data from these complementary analytical techniques, researchers can achieve a comprehensive and robust characterization of 2-Isothiocyanato-6-(trifluoromethyl)pyridine, facilitating its further investigation in various scientific disciplines.

References

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI. Retrieved from [Link]

  • LC-MS VS GC-MS: What's the Difference. (n.d.). MetwareBio. Retrieved from [Link]

  • GC-MS vs LC-MS for metabolomics: when to use each, EI vs ESI, sample prep, sensitivity, costs—and a simple decision guide to choose the right method. (2025, October 24). Arome Science. Retrieved from [Link]

  • Mass Spectra of Isothiocyanates. (n.d.). SciSpace. Retrieved from [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016, June 27). ResearchGate. Retrieved from [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Which analysis is more reliable between GCMS and LCMS for volatile compounds? (2018, February 26). ResearchGate. Retrieved from [Link]

  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. (n.d.). PMC. Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection. (2012, July 9). ACS Publications. Retrieved from [Link]

  • Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (n.d.). Chemical Papers. Retrieved from [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). CDN. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC. Retrieved from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Allyl Isothiocyanate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. (n.d.). ACS Publications. Retrieved from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved from [Link]

  • CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman People. Retrieved from [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). Retrieved from [Link]

  • Electron-Induced Mass Spectrometry of 1,2-Dihydropyridine Derivatives. (n.d.). CORE. Retrieved from [Link]

  • Rapid and sensitive analysis of benzyl isothiocyanate in peel, pulp, and seeds of Carica papaya Linn. by headspace gas chromatography-mass spectrometry. (2021, February 25). ResearchGate. Retrieved from [Link]

  • Fragmentation pathways of polymer ions. (2011, July 15). PubMed. Retrieved from [Link]

Sources

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